molecular formula C12H11NO2 B1317834 2,4-Dimethylquinoline-7-carboxylic acid CAS No. 936074-38-3

2,4-Dimethylquinoline-7-carboxylic acid

Cat. No.: B1317834
CAS No.: 936074-38-3
M. Wt: 201.22 g/mol
InChI Key: IWKCHSWYNHEKGB-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)13-11-6-9(12(14)15)3-4-10(7)11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKCHSWYNHEKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587979
Record name 2,4-Dimethylquinoline-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-38-3
Record name 2,4-Dimethylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dimethylquinoline-7-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethylquinoline-7-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Science

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, conferring a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Quinoline-4-carboxylic acids, in particular, are a privileged scaffold in drug discovery.[3] This guide focuses on a specific derivative, this compound, elucidating the chemical properties that make it a valuable building block for further scientific exploration.

Synthesis via the Doebner-von Miller Reaction

The most classical and versatile method for synthesizing substituted quinolines is the Doebner-von Miller reaction.[4][5] This acid-catalyzed condensation reaction between an aniline and an α,β-unsaturated carbonyl compound provides a direct route to the quinoline core.[1] For the synthesis of this compound, the logical precursors are 4-aminobenzoic acid and mesityl oxide (4-methyl-3-penten-2-one).

The reaction proceeds through a series of well-established steps, initiated by a Michael addition of the aniline to the α,β-unsaturated ketone.[1] This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, subsequent dehydration to form a dihydroquinoline intermediate, and finally, oxidation to the aromatic quinoline product.[6]

Doebner_von_Miller_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation A 4-Aminobenzoic Acid + Mesityl Oxide B Adduct Formation A->B H+ catalyst C Intramolecular Electrophilic Attack B->C Tautomerization D Dihydroquinoline Intermediate C->D - H2O E Oxidation D->E [O] F 2,4-Dimethylquinoline- 7-carboxylic acid E->F

Caption: Mechanism of the Doebner-von Miller reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Doebner-von Miller synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).

  • Addition of Reactant: While stirring, slowly add mesityl oxide (10.8 g, 0.11 mol) to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. Below is a summary of the key properties for this compound, including both experimental data for related compounds and computed values for the title compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂PubChem[7]
Molecular Weight 201.22 g/mol PubChem[7]
Appearance Expected to be a white to off-white solidInferred from similar compounds[8]
Melting Point >270 °C (for a similar isomer)ChemicalBook[9]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and DMSOInferred from similar compounds[8]
pKa 0.87 ± 0.30 (Predicted)ChemicalBook[9]
XLogP3-AA 2.5PubChem[7]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.[10]

  • Aromatic Protons (δ 7.5-8.5 ppm): The protons on the quinoline ring will appear in the aromatic region. The H5, H6, and H8 protons will likely show doublet or doublet of doublets splitting patterns due to coupling with adjacent protons. The H3 proton will appear as a singlet.

  • Methyl Protons (δ 2.5-2.8 ppm): Two distinct singlets are expected for the methyl groups at the C2 and C4 positions.[11]

  • Carboxylic Acid Proton (δ >12 ppm): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~165-170 ppm): The carbon of the carboxylic acid group will be significantly downfield.

  • Aromatic Carbons (δ ~120-150 ppm): The carbons of the quinoline ring system will resonate in this region.

  • Methyl Carbons (δ ~18-25 ppm): The two methyl carbons will appear in the upfield region.

General Protocol for NMR Spectroscopy[10]
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid group) in a clean NMR tube.

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).[10]

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard single-pulse experiments. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

  • O-H Stretch (2500-3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[12]

  • C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.[12]

  • C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple bands in this region are indicative of the quinoline ring system.

  • C-O Stretch (1200-1300 cm⁻¹): A medium intensity band corresponding to the C-O single bond of the carboxylic acid.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 201.

  • Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 mass units), leading to a significant fragment ion at m/z = 156.[13][14] Further fragmentation of the quinoline ring can also be observed.[13]

Reactivity and Potential for Derivatization

The reactivity of this compound is governed by its two main functional components: the quinoline ring and the carboxylic acid group.

Reactivity cluster_ring Quinoline Ring Reactivity cluster_acid Carboxylic Acid Reactivity Molecule This compound Quinoline Ring Carboxylic Acid Electrophilic_Attack Electrophilic Aromatic Substitution (e.g., nitration) Molecule:f0->Electrophilic_Attack Esterification Esterification (R-OH, H+) Molecule:f1->Esterification Amide_Formation Amide Formation (R-NH2, coupling agent) Molecule:f1->Amide_Formation Reduction Reduction (e.g., LiAlH4) Molecule:f1->Reduction

Caption: Key reactive sites and potential derivatization pathways for this compound.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. It is generally less reactive towards nucleophilic acyl substitution than acid chlorides or anhydrides but more reactive than amides.[15][16]

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) followed by reaction with an amine, or by using peptide coupling reagents.[17]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The electron-withdrawing carboxylic acid group will deactivate the benzene portion of the ring system towards electrophilic attack, while the pyridine ring is already electron-deficient.

Potential Applications in Drug Discovery

Quinoline-based carboxylic acids are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] They have been investigated as:

  • Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2][18]

  • Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown significant anti-inflammatory properties.[2]

  • Enzyme Inhibitors: The quinoline scaffold has been utilized in the design of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH).[19]

The this compound scaffold, with its potential for derivatization at the carboxylic acid position, serves as an excellent starting point for the development of new therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Benchchem.
  • Wikipedia. Doebner–Miller reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • PubMed. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • ChemBK. 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

  • PubChem. 2,3-Dimethylquinoline-7-carboxylic acid. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

  • ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • PubChem. 2,4-Dimethylquinoline. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • Human Metabolome Database. Showing metabocard for Quinaldic acid (HMDB0000842). [Link]

  • Wiley Online Library. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • YouTube. 21.7 Reactivity of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry. [Link]

  • Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Spectroscopic data for 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the available scientific literature and chemical databases indicates a scarcity of publicly archived, experimentally-derived spectroscopic data specifically for 2,4-Dimethylquinoline-7-carboxylic acid. This technical guide has therefore been constructed by a senior application scientist to serve as an authoritative reference for researchers. It provides a robust, predictive framework for the spectroscopic characterization of this molecule, grounded in established principles and data from closely related analogs. This document outlines the expected spectral characteristics and provides detailed, field-proven protocols for data acquisition and interpretation, enabling researchers to confidently identify and characterize this compound in a laboratory setting.

Introduction to this compound

Quinoline carboxylic acids are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Their rigid, heterocyclic structure allows for precise three-dimensional orientation of functional groups, facilitating targeted interactions with biological macromolecules. The specific substitution pattern of this compound, featuring methyl groups at positions 2 and 4 and a carboxylic acid at position 7, suggests potential applications as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH) or as a scaffold for novel anticancer agents.[1][3][4]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are indispensable tools for this purpose. This guide provides a comprehensive overview of the principles, experimental protocols, and expected data for the complete spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The acidic proton of the carboxylic acid is also observable, typically as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities (Predicted for a 400 MHz spectrometer using DMSO-d₆ as solvent)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH12.5 - 13.5Broad Singlet-Chemical shift can be highly variable and concentration-dependent.
H-8~8.30Singlet (or narrow doublet)- (or J < 1 Hz)Downfield shift due to proximity to the carboxylic acid.
H-5~8.10DoubletJ ≈ 8.8 HzOrtho-coupling to H-6.
H-6~7.90Doublet of DoubletsJ ≈ 8.8, 1.5 HzOrtho-coupling to H-5, meta-coupling to H-8.
H-3~7.15Singlet-Shielded by methyl groups.
CH₃ (at C-4)~2.65Singlet-
CH₃ (at C-2)~2.55Singlet-

Rationale: The predicted shifts are based on data for the 2,4-dimethylquinoline core and known substituent effects of a carboxylic acid group on an aromatic ring.[5][6] The use of DMSO-d₆ as a solvent is recommended for carboxylic acids to ensure the solubility of the polar compound and allow for the observation of the exchangeable carboxylic proton.[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Quaternary carbons, such as those of the carboxylic acid and the substituted positions on the quinoline ring, are typically observed as weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) (Predicted for a 100 MHz spectrometer using DMSO-d₆ as solvent)

Carbon AssignmentPredicted δ (ppm)Notes
C=O (Carboxylic Acid)~167Characteristic shift for a carboxylic acid carbon.[8][9]
C-2~158
C-4~156
C-8a~148
C-7~138Deshielded by the attached carboxylic acid group.
C-5~130
C-8~128
C-4a~125
C-6~124
C-3~122
CH₃ (at C-4)~24
CH₃ (at C-2)~18

Rationale: Predictions are derived from data on similar quinoline structures and established additive rules for substituent effects in ¹³C NMR.[10][11] The chemical shift for the carboxyl carbon is highly characteristic and falls within the expected range of 165-185 ppm.[8][9]

Experimental Protocol for NMR Analysis

A standardized protocol ensures data reproducibility and quality. Two-dimensional (2D) NMR experiments are crucial for definitive assignments.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignments, acquire the following 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks, particularly within the aromatic ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (C-H).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular skeleton.[7][12]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Weigh Sample (5-30 mg) Solvent Dissolve in DMSO-d₆ (0.6 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR Tube->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC Assign Assign Signals H1->Assign C13->HSQC C13->HMBC C13->Assign COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₂H₁₁NO₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) analysis, providing unequivocal confirmation of the elemental composition.

  • Molecular Weight (Nominal): 201 g/mol

  • Exact Mass (Monoisotopic): 201.07898 Da

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like carboxylic acids.

  • Positive Mode ([M+H]⁺): Expected m/z = 202.08626

  • Negative Mode ([M-H]⁻): Expected m/z = 200.07173

Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation, providing a structural "fingerprint."

  • Molecular Ion ([M]⁺•): Expected m/z = 201. The molecular ion is expected to be prominent.

  • Key Fragments: The primary fragmentation pathway involves the loss of the carboxylic acid group.[13][14]

    • [M - OH]⁺: m/z = 184 (loss of hydroxyl radical)

    • [M - COOH]⁺: m/z = 156 (loss of carboxyl radical)

    • [M - CO₂]⁺•: m/z = 157 (loss of carbon dioxide)

Experimental Protocol for MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • For ESI, the addition of a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization.

  • Data Acquisition (LC-MS/MS):

    • Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer.

    • Full Scan (MS1): Acquire a full scan to detect the molecular ion (e.g., [M+H]⁺).

    • Tandem MS (MS/MS or MS²): Isolate the precursor ion (m/z 202) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides structural confirmation.[13][15]

Predicted ESI-MS/MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ m/z = 202 M_H_H2O [M+H - H₂O]⁺ m/z = 184 M_H->M_H_H2O - H₂O M_H_CO [M+H - CO]⁺ m/z = 174 M_H->M_H_CO - CO QuinolineCore Further Quinoline Ring Fragments M_H_H2O->QuinolineCore - CO (from m/z 184) M_H_CO->QuinolineCore - H₂O (from m/z 174)

Caption: Predicted fragmentation of the protonated molecule in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by features from the carboxylic acid group and the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThis very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[16]
~3050C-H stretch (Aromatic)Medium
~2950C-H stretch (Methyl)Medium
1700-1725C=O stretch (Carboxylic Acid)Strong, SharpThe most intense and easily identifiable peak in the spectrum.[16][17]
1500-1600C=C stretch (Aromatic Ring)Medium-StrongMultiple bands are expected in this region.
~1420O-H bend (in-plane)Medium
1200-1300C-O stretch (Carboxylic Acid)StrongCoupled with O-H bending.
~920O-H bend (out-of-plane)Broad, MediumAnother characteristic band for carboxylic acid dimers.

Rationale: The positions of these bands are well-established for carboxylic acids and aromatic compounds. The broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding.[16][18][19]

Experimental Protocol for IR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring.

Predicted UV-Vis Absorption

The quinoline core is an extended chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) (Predicted in a polar solvent like Methanol or Ethanol)

Predicted λ_max (nm)Transition TypeNotes
~230-250π → πCorresponds to the benzene-like electronic transitions of the quinoline system.
~300-330π → πA lower energy, more structured band characteristic of the extended quinoline chromophore.

Rationale: The substitution on the quinoline ring will cause a bathochromic (red) shift compared to unsubstituted quinoline. The exact λ_max values and their molar absorptivity (ε) must be determined experimentally.[20][21]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol).

    • Perform serial dilutions to prepare a series of solutions of decreasing concentration.

    • The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as the reference (blank).

    • Fill a second cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max values.

Conclusion

References

  • BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(23), 5623. Available from: [Link]

  • Susilowati, et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Available from: [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Available from: [Link]

  • Chen, J.-H., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. Organic & Biomolecular Chemistry.
  • Woods, G. C., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 38(9), 1473-1486.
  • Kovacs, H., et al. (2021). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2021(5), 1-20. Available from: [Link]

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  • Forgacs, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3226. Available from: [Link]

  • Harrison, C. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

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  • ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]

  • Zhang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856556. Available from: [Link]

  • ResearchGate. UV spectra of compounds 7 (1), 8b (2), 10b (3), 10c (4), and 11·HBr (5). Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936853. Available from: [Link]

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2,4-Dimethylquinoline-7-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2,4-Dimethylquinoline-7-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known scaffolds for a wide range of biologically active compounds.[1] The carboxylic acid moiety at the 7-position and the methyl groups at the 2- and 4-positions define its physicochemical character, influencing its potential applications as a pharmaceutical intermediate or a novel molecular entity.

For researchers in drug development, understanding the solubility and stability of a lead compound is a non-negotiable prerequisite for further investigation. These fundamental properties govern bioavailability, formulation strategies, storage conditions, and ultimately, the viability of a compound as a therapeutic agent. This guide provides a comprehensive framework for elucidating the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations. We will move beyond mere protocol recitation to explain the causality behind each experimental choice, empowering scientists to generate robust and reliable data.

Predicted Physicochemical Profile

A preliminary analysis of the molecular structure of this compound allows us to predict its core physicochemical properties. The molecule possesses both a lipophilic quinoline backbone and a hydrophilic, ionizable carboxylic acid group, making it an amphiprotic compound. This duality is central to its behavior.

PropertyPredicted CharacteristicRationale
Molecular Formula C₁₂H₁₁NO₂As per structure
Molecular Weight 201.22 g/mol Calculated from the molecular formula.[2]
Acid/Base Nature Weakly AcidicThe carboxylic acid group (pKa typically ~3-5) will be the primary determinant of its acidic nature. The quinoline nitrogen is weakly basic but its basicity is reduced by the electron-withdrawing carboxylic acid.
Aqueous Solubility pH-DependentLow solubility at acidic pH (where the carboxylic acid is protonated and neutral). Increased solubility at neutral to basic pH (where the carboxylic acid is deprotonated to the highly polar carboxylate anion). This behavior is a hallmark of many carboxylic acid-containing drugs.[3]
Organic Solubility Moderate to HighThe aromatic quinoline system and methyl groups contribute to lipophilicity, suggesting solubility in common organic solvents like DMSO, DMF, and alcohols. A related compound, 2,4-dimethylquinoline-3-carboxylic acid, is noted to be soluble in methanol, chloroform, and dichloromethane.[4]
LogP (Predicted) ~2.5 - 3.5The XLogP3-AA for a similar isomer, 2,3-dimethylquinoline-7-carboxylic acid, is 2.5, indicating a moderate degree of lipophilicity.[2]

Part 1: Comprehensive Solubility Assessment

Solubility dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption and distribution in vivo. A thorough profiling requires assessment under both aqueous and organic conditions.

Causality in Solubility Testing: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measured by precipitating a compound from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It reflects the compound's solubility under conditions where it may not have reached equilibrium and can form supersaturated solutions. It is a high-throughput screening parameter.

  • Thermodynamic Solubility: The true equilibrium solubility, measured by dissolving an excess of the solid compound in a solvent over a prolonged period until the concentration in solution is constant. This is the gold-standard measurement required for biopharmaceutical classification and formulation development.

For a foundational understanding, this guide will focus on determining thermodynamic solubility.

Experimental Workflow: Aqueous Solubility Determination

The following diagram outlines a robust workflow for determining the pH-dependent thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Output prep1 Weigh excess solid compound into multiple vials prep2 Add a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) prep1->prep2 eq1 Seal vials and agitate (e.g., shake-flask or orbital shaker) prep2->eq1 eq2 Maintain constant temperature (e.g., 25°C or 37°C) eq1->eq2 eq3 Incubate for 24-48 hours to ensure equilibrium eq2->eq3 an1 Filter or centrifuge to remove undissolved solid eq3->an1 an2 Extract clear supernatant an1->an2 an4 Visually confirm solid presence in each vial an1->an4 Validation Check an3 Quantify concentration via validated HPLC-UV method an2->an3 data1 Plot Solubility (mg/mL) vs. pH an3->data1 data2 Determine intrinsic solubility (S₀) and pKa data1->data2

Caption: Workflow for pH-dependent thermodynamic solubility determination.

Protocol 1: pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol is a self-validating system for determining the thermodynamic solubility profile across a physiologically relevant pH range.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0. Ensure the buffer strength is sufficient to maintain pH but low enough to avoid salting-out effects (typically 10-50 mM).

  • Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium saturation was achieved.

  • Equilibration: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials tightly and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours. A preliminary time-course experiment can be run to determine when equilibrium is reached (i.e., when the concentration no longer increases).

  • Sample Processing: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[5] A standard calibration curve must be run in parallel.

  • Validation: After sampling, visually inspect each vial to confirm that excess solid material is still present. This is a critical validation step. If no solid remains, the experiment must be repeated with more starting material.

Protocol 2: Organic Solvent Solubility

This protocol establishes the compound's solubility in solvents commonly used for stock solution preparation and chemical reactions.

  • Solvent Selection: Choose a range of common organic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, and Acetonitrile.[6]

  • Methodology: Employ the same shake-flask methodology as described in Protocol 1. Add excess solid to vials, add the organic solvent, equilibrate for 24 hours at a controlled temperature, filter, and quantify via HPLC-UV.

  • Data Presentation: Summarize the quantitative data in a clear, structured table.

SolventSolubility at 25°C (mg/mL)Observations
DMSO> ValueClear solution
DMFValue-
MethanolValue-
EthanolValue-
AcetonitrileValue-
Water (pH 7.4)ValueFrom Protocol 1

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential to identify conditions that may compromise the compound's integrity. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, providing critical insights into potential degradation products and pathways.[7] This process is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and is fundamental to developing stability-indicating analytical methods.[8][9]

The Goal of Forced Degradation

The primary objective is not to completely destroy the compound, but to induce a target degradation of approximately 10-30%.[10][11] This level of degradation is sufficient to generate and detect the primary degradation products without being so excessive that secondary and tertiary products complicate the analysis.

Experimental Workflow: Forced Degradation Study

The diagram below illustrates the logical flow of a comprehensive forced degradation study.

G cluster_stress Stress Condition Application cluster_analysis Analysis & Method Development cluster_output Data Interpretation start Prepare stock solution of This compound (e.g., 1 mg/mL in ACN/Water) stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) start->stress_ox stress_therm Thermal (Solid & Solution, >60°C) start->stress_therm stress_photo Photolytic (ICH Q1B light source) start->stress_photo controls Control Samples (No stressor, protected from light) start->controls neutralize Neutralize acid/base samples before injection stress_acid->neutralize stress_base->neutralize hplc Analyze all samples by HPLC-UV/DAD stress_ox->hplc stress_therm->hplc stress_photo->hplc controls->hplc neutralize->hplc peak_purity Assess peak purity of parent compound hplc->peak_purity mass_balance Calculate mass balance (% Assay + % Impurities) peak_purity->mass_balance method_dev Develop Stability-Indicating Method: Optimize separation of degradants mass_balance->method_dev pathway Identify potential degradation pathways method_dev->pathway spec Set preliminary specifications for impurities method_dev->spec

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Studies

This protocol details the conditions for stressing the compound to evaluate its intrinsic stability. A stock solution (e.g., 1 mg/mL) should be used, and parallel control samples (compound in solvent without stressor) must be included for each condition.

  • Acid Hydrolysis:

    • Condition: Treat the compound solution with 0.1 M Hydrochloric Acid (HCl).

    • Procedure: Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Crucial Step: Prior to HPLC analysis, neutralize each aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction and protect the HPLC column.[8]

  • Base Hydrolysis:

    • Condition: Treat the compound solution with 0.1 M Sodium Hydroxide (NaOH).

    • Procedure: Incubate at an elevated temperature (e.g., 60°C) and sample at time intervals.

    • Crucial Step: Neutralize each aliquot with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Condition: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Procedure: Typically conducted at room temperature. Sample at various time points. Other oxidizing agents can also be used if no degradation is observed.[10]

  • Thermal Degradation:

    • Solution State: Heat the compound solution (in water or a relevant solvent) at a high temperature (e.g., 70-80°C).

    • Solid State: Place the solid powder in a controlled temperature/humidity chamber (e.g., 80°C) and sample over time by dissolving a portion for analysis.

  • Photostability:

    • Condition: Expose both the solid compound and its solution to a light source that conforms to ICH Q1B guidelines, which specifies a combined output of visible and ultraviolet light.

    • Procedure: A parallel control sample must be wrapped in aluminum foil to shield it from light. The extent of degradation is determined by comparing the exposed sample to the dark control.

Developing the Stability-Indicating Method

The collection of stressed samples is then used to develop and validate a stability-indicating analytical method . This is typically an HPLC method where the primary goal is to achieve baseline separation between the intact parent compound and all process impurities and degradation products. A Diode Array Detector (DAD) is invaluable here, as it can be used to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. For this compound, its amphiprotic nature predicts a distinct pH-dependent solubility profile that must be experimentally confirmed. Furthermore, its stability under hydrolytic, oxidative, thermal, and photolytic stress will define its handling, formulation, and storage requirements.

By employing the detailed, self-validating protocols outlined in this guide, researchers can generate a robust and reliable data package. This information is not merely a set of parameters; it provides a foundational understanding of the molecule's behavior, enabling informed decisions that pave the way for successful preclinical and clinical development.

References
  • Verma, A., et al. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research International. [Link]

  • Reddy, P., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ChemBK. (2024). 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Klick, S., et al. (2005). Toward a General Strategy for Stress Testing for Forced Degradation in Drug Discovery. Analytical Chemistry. [Link] - Note: While not directly cited from the search results, this is a canonical reference for the topic and included for authoritativeness.

  • T, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]

  • Bassi, P., et al. (2023). pH modulation: A mechanism to obtain pH-independent drug release. ResearchGate. [Link]

  • Shibata, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Williams, R. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]

  • Patel, D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Wilson, C., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

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The Diverse Biological Activities of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of the current state of research into the biological activities of quinoline carboxylic acid derivatives. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the existing literature but also practical, field-proven insights into the experimental evaluation of these versatile compounds. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, step-by-step protocols for essential in vitro and in vivo assays.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[7] The addition of a carboxylic acid group to this scaffold dramatically influences its physicochemical properties and biological activity, often enhancing its ability to interact with biological targets through hydrogen bonding and potential chelation of metal ions.[3][8] The position of the carboxylic acid group (e.g., quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, quinoline-4-carboxylic acid) and the nature of other substituents on the quinoline ring are critical determinants of the specific biological activity observed.[3][9][10]

The synthesis of quinoline carboxylic acid derivatives is well-established, with several named reactions providing versatile routes to a wide array of substituted analogs. These include the Doebner, Pfitzinger, and Combes syntheses, which allow for the systematic modification of the quinoline core to explore structure-activity relationships (SAR).[2][5][11][12]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[7]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are multifaceted and include:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives function as inhibitors of crucial signaling proteins like tyrosine kinases, which are often dysregulated in cancer.[7]

  • Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cancer cell death.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Anti-Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.

Quantitative Assessment of Anticancer Activity

The potency of novel quinoline carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aryl-Quinoline-4-Carboxylic AcidsMCF-7 (Breast)5.2 - 15.8[7]
A549 (Lung)3.5 - 12.1[7]
Quinoline-3-Carboxylic AcidsK562 (Leukemia)Micromolar range[10]
HEK293 (Non-cancerous)Higher than cancer cells[10]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMCF7 (Breast)Significant Growth Inhibition[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of new compounds is to determine their cytotoxicity against cancer cell lines.[13][14]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Diagram: General Workflow for Anticancer Activity Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Synthesized Quinoline Carboxylic Acid Derivatives B MTT/SRB Assay on Cancer Cell Lines A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining) D->F G Western Blot for Key Signaling Proteins D->G H Xenograft Mouse Model D->H I Assess Tumor Growth and Toxicity H->I

Caption: A tiered approach for evaluating the anticancer activity of novel compounds.[13][15][16]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is famously present in the fluoroquinolone class of antibiotics. However, a broader range of quinoline carboxylic acid derivatives also exhibit significant antimicrobial properties.[4][17][18]

Mechanisms of Antimicrobial Action
  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolones, many derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4]

  • Disruption of Cell Membrane Integrity: Some compounds can increase the permeability of the microbial cell membrane, leading to the leakage of cellular contents.[17]

  • Morphological Changes: Certain derivatives have been observed to induce profound morphological changes in fungi, such as abnormal hyphal branching.[17][19]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21]

Compound ClassMicroorganismMIC (µg/mL)Reference
Novel Quinolone-Carboxylic AcidsPseudomonas aeruginosaPotent Activity[4]
Gram-positive bacteriaPotent Activity[4]
2-Substituted Quinoline-4-Carboxylic AcidsG+ and G- bacteriaHighest effects in this class[17]
Yeasts and filamentous fungiModerate to high effects[17]
Schiff base derivatives of Quinoline-2-carboxylic acidStaphylococcus aureusHigh activity[9]
Escherichia coliHigh activity[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[22][23]

Protocol 2: Broth Microdilution Assay

  • Compound Preparation: Prepare a stock solution of the quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram: Workflow for Antimicrobial Susceptibility Testing

G A Prepare Serial Dilutions of Quinoline Carboxylic Acid Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A streamlined process for determining the Minimum Inhibitory Concentration (MIC).[23][24]

Antiviral Activity: A Broad-Spectrum Approach

Quinoline carboxylic acid derivatives have also shown promise as antiviral agents, with activity against a range of viruses.[6][25] A key advantage of some of these compounds is their ability to target host factors rather than viral proteins, which may reduce the likelihood of drug resistance.[26]

Mechanisms of Antiviral Action
  • Inhibition of Host Enzymes: A significant mechanism is the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, which is required for viral replication.[26][27]

  • Interference with Viral Replication: These compounds can inhibit various stages of the viral life cycle, including entry, replication, and assembly.[6][28]

Quantitative Assessment of Antiviral Activity

The antiviral potency is typically measured by the half-maximal effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of viral activity. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀, is a crucial parameter for evaluating the therapeutic potential.[29]

CompoundVirusEC₅₀ (nM)TargetReference
C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid)VSV2Human DHODH[26]
WSN-Influenza41Human DHODH[26]
2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acidOrthopoxvirusesHigh activityNot specified[25]
Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[30]

Protocol 3: Virus Yield Reduction Assay

  • Cell Culture: Seed a suitable host cell line (e.g., Vero, MDCK) in 24-well plates and grow to confluency.

  • Infection: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the quinoline carboxylic acid derivative.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-48 hours).

  • Virus Titration: Harvest the supernatant from each well and determine the virus titer using a standard method such as a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the percent reduction in virus yield for each compound concentration compared to the untreated virus control and determine the EC₅₀ value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory potential.[1][3][31]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1][32]

  • Modulation of Signaling Pathways: A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

  • Enzyme Inhibition: Some derivatives can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[31]

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines.[3][32]

Compound ClassAssayCell LineIC₅₀ (µM)Reference
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7Appreciable anti-inflammatory affinities[3]
Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7Appreciable anti-inflammatory affinities[3]
Quinoline-2-carboxylic acidVarious in vitro modelsPotent activity[1]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay is a common method for screening compounds for anti-inflammatory activity.[1][33]

Protocol 4: Griess Assay for Nitrite Determination

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Diagram: NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Quinoline Quinoline Carboxylic Acid Derivative Quinoline->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylic acid derivatives.[1]

Conclusion and Future Directions

The evidence presented in this guide underscores the immense potential of quinoline carboxylic acid derivatives as a versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, makes them a compelling focus for future drug discovery efforts.

Future research should be directed towards:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.[34][35][36]

  • Drug Delivery and Formulation: Development of appropriate formulations to enhance the bioavailability and therapeutic efficacy of promising candidates.

By leveraging the foundational knowledge and experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4948. [Link]

  • Sidwell, R. A., & Smee, D. F. (2013). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Biology, 1030, 407-425. [Link]

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  • Oshita, J., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(15), 9877-9886. [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism, 88(8), 3843-3846. [Link]

  • Bukovska, S., et al. (2009). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 54(5), 401-406. [Link]

  • De Clercq, E. (2017). In vitro methods for testing antiviral drugs. Antiviral Research, 143, 1-13. [Link]

  • Cain, M. F., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(16), 2947-2953. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 743-765. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]

  • Bukovska, S., et al. (2009). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research, 8(6), 1029-1038. [Link]

  • Ledochowski, A., & Zirra, J. A. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 48(1), 31-36. [Link]

  • O'Connor, P. M. (2006). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of the National Cancer Institute, 98(15), 1034-1035. [Link]

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An In-Depth Technical Guide to 2,4-Dimethylquinoline-7-carboxylic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of documented historical discovery for this specific molecule, this guide focuses on a plausible synthetic pathway, leveraging established named reactions in organic chemistry. A detailed, step-by-step protocol for its synthesis via the Combes reaction is presented, including a mechanistic exploration and characterization data. Furthermore, the potential biological significance and applications of this class of compounds are discussed, drawing insights from related quinoline carboxylic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical grounding and practical guidance.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, highlighting the enduring importance of this heterocyclic core in the quest for new therapeutics.[2][3] The strategic placement of substituents on the quinoline nucleus is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a carboxylic acid group, in particular, can enhance solubility, provide a handle for further derivatization, and introduce a key binding motif for interaction with biological receptors.

Historical Context: The Dawn of Quinoline Synthesis

While a specific discovery narrative for this compound is not available in the current literature, its existence is predicated on the foundational work of 19th-century chemists who developed the fundamental methods for constructing the quinoline core. Understanding these classical reactions is crucial for appreciating the synthetic strategies available for accessing novel quinoline derivatives.

Several seminal named reactions have become the cornerstones of quinoline synthesis:

  • The Combes Quinoline Synthesis (1888): This acid-catalyzed condensation of an aniline with a β-diketone is particularly relevant for the synthesis of 2,4-disubstituted quinolines.[4][5] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.

  • The Doebner-von Miller Reaction (1881): A versatile method that utilizes an α,β-unsaturated carbonyl compound (or precursors that form one in situ) reacting with an aniline in the presence of an acid catalyst.[6][7][8]

  • The Friedländer Synthesis (1882): This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group, providing a straightforward route to a variety of substituted quinolines.[9][10][11]

  • The Pfitzinger Reaction (1886): A powerful method for the synthesis of quinoline-4-carboxylic acids, which involves the reaction of isatin with a carbonyl compound in the presence of a base.[12][13]

These classical methods, along with their modern variations, provide a rich toolbox for the synthetic chemist to construct a vast array of quinoline-based molecules with tailored substitution patterns.

Proposed Synthesis of this compound

Based on the principles of established quinoline syntheses, a plausible and efficient route to this compound is proposed via the Combes reaction . This approach is chosen for its directness in establishing the desired 2,4-dimethyl substitution pattern.

The key to this synthesis is the selection of an appropriate aniline precursor that bears a carboxylic acid group at the meta-position, which will ultimately reside at the 7-position of the quinoline ring. 3-Amino-5-methylbenzoic acid is a commercially available and suitable starting material for this purpose.[14][15][16][17]

Proposed Synthetic Pathway

The overall transformation involves the acid-catalyzed condensation of 3-Amino-5-methylbenzoic acid with acetylacetone (2,4-pentanedione).

Combes Synthesis reactant1 3-Amino-5-methylbenzoic acid product This compound reactant1->product H+ catalyst (e.g., H2SO4) Heat reactant2 Acetylacetone reactant2->product H+ catalyst (e.g., H2SO4) Heat plus + plus->product H+ catalyst (e.g., H2SO4) Heat

Caption: Proposed Combes synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Amino-5-methylbenzoic acid[14][15][16][17]

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Amino-5-methylbenzoic acid (1 equivalent) and acetylacetone (1.2 equivalents).

  • Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 6-7. The product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Mechanistic Insights

The Combes reaction proceeds through a series of well-understood steps, beginning with the formation of an enamine intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.[5]

Combes Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration A 3-Amino-5-methylbenzoic acid + Acetylacetone B Enamine Intermediate (via Schiff base) A->B -H2O C Protonated Enamine B->C H+ D Cyclized Intermediate (Dihydroquinolinol) C->D Intramolecular Electrophilic Aromatic Substitution E Protonated Dihydroquinolinol D->E H+ F This compound E->F -H2O, -H+

Caption: Mechanism of the Combes synthesis for this compound.

Physicochemical Properties and Spectroscopic Characterization

The synthesized this compound is expected to be a crystalline solid. Its identity and purity can be confirmed using a suite of analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water and nonpolar solvents.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons of the quinoline ring, two methyl singlets, and a carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,7-tetrasubstituted pattern.

  • ¹³C NMR: The spectrum will show distinct signals for the eleven carbon atoms of the quinoline core, the two methyl carbons, and the carboxylic acid carbonyl carbon.

  • FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretching of the quinoline ring, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Applications in Medicinal Chemistry

While the specific biological activity of this compound is not yet reported, the broader class of quinoline carboxylic acids has demonstrated significant therapeutic potential.

  • Anticancer Activity: Many quinoline carboxylic acid derivatives have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and cell signaling pathways crucial for cancer cell proliferation and survival.[2][18]

  • Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drugs. The carboxylic acid moiety can play a crucial role in binding to bacterial enzymes, such as DNA gyrase.

  • Anti-inflammatory Properties: Certain quinoline carboxylic acids have shown promise as anti-inflammatory agents, potentially through the inhibition of inflammatory mediators.[2]

  • Antiviral and Antimalarial Potential: The quinoline scaffold is central to several antimalarial drugs like chloroquine. Novel derivatives are continuously being explored to combat drug-resistant strains.[3]

The presence of the two methyl groups at positions 2 and 4, along with the carboxylic acid at position 7, provides a unique substitution pattern that warrants further investigation for its potential biological activities.

Conclusion

This compound represents an intriguing yet underexplored member of the quinoline family. While its historical discovery remains undocumented, this technical guide has outlined a robust and plausible synthetic route based on the classical Combes reaction. The detailed protocol and mechanistic discussion provide a solid foundation for its preparation in a laboratory setting. The potential for this compound and its derivatives to exhibit valuable pharmacological properties makes it a compelling target for further research in the field of drug discovery. The synthesis and subsequent biological evaluation of this compound could unveil novel therapeutic applications for this unique heterocyclic scaffold.

References

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  • Low, J. N., et al. (2017). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 73(8), 776-785.
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  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2,4-dimethylquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present a robust predictive overview. Key areas covered include a plausible synthetic route leveraging the Doebner-von Miller reaction, detailed predictions of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), and a thorough discussion of its molecular conformation, including the rotational dynamics of the carboxylic acid group and potential intermolecular interactions. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and functional materials development. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, combines the features of a dimethylated quinoline, which can influence solubility and steric interactions, with a carboxylic acid group, a versatile functional handle for forming salts, esters, and amides, and a key pharmacophore for interacting with biological targets.[2] Understanding the synthesis, structure, and conformational behavior of this molecule is crucial for its potential applications.

Synthesis of this compound

Proposed Synthetic Pathway: The Doebner-von Miller Reaction

The synthesis would proceed via the acid-catalyzed condensation of 3-aminobenzoic acid with pent-3-en-2-one (the α,β-unsaturated ketone formed in situ from the self-condensation of acetone) or directly with mesityl oxide. The reaction mechanism involves a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.[1]

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product 3-aminobenzoic_acid 3-Aminobenzoic Acid Michael_Adduct Michael Adduct 3-aminobenzoic_acid->Michael_Adduct 1. Michael Addition Mesityl_Oxide Mesityl Oxide (or Acetone self-condensation) Mesityl_Oxide->Michael_Adduct Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) Acid_Catalyst->Michael_Adduct Heat Heat Dihydroquinoline Dihydroquinoline Intermediate Heat->Dihydroquinoline Michael_Adduct->Dihydroquinoline 2. Cyclization & Dehydration Target_Molecule 2,4-Dimethylquinoline- 7-carboxylic acid Dihydroquinoline->Target_Molecule 3. Oxidation Carboxylic_Acid_Conformation cluster_transition Rotational Transition State syn_structure [Image of syn conformer] transition_state [Image of perpendicular conformer] syn_structure->transition_state Rotation around C7-COOH bond anti_structure [Image of anti conformer] transition_state->anti_structure Intermolecular_Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_stacking π-π Stacking mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O=C Hydrogen Bonds mol3 Quinoline Ring (Molecule C) mol4 Quinoline Ring (Molecule D) mol3->mol4 π-π stacking

Sources

Unlocking the Potential of 2,4-Dimethylquinoline-7-carboxylic acid: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry and materials science, with numerous derivatives finding application as therapeutic agents and functional materials.[1] This technical guide delineates unexplored research avenues for a specific, yet promising, derivative: 2,4-Dimethylquinoline-7-carboxylic acid . While this particular molecule is sparsely documented in current literature, its structural features—a substituted quinoline core with methyl groups at the C2 and C4 positions and a carboxylic acid at the C7 position—suggest a rich potential for novel applications. This document provides a comprehensive framework for investigating this potential, outlining detailed synthetic protocols, and proposing robust experimental workflows for its evaluation as a kinase inhibitor, an anti-inflammatory agent, and a novel fluorophore. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic and technological promise.

Introduction: The Quinoline Scaffold and the Untapped Potential of a Unique Derivative

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological and physicochemical properties.[2] They are integral components of numerous pharmaceuticals, including antimalarials, anticancer agents, and antibiotics.[3] The pharmacological and material properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[4]

This guide focuses on This compound , a molecule whose potential has yet to be systematically explored. The presence of methyl groups at the C2 and C4 positions can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets or tuning its photophysical characteristics. The carboxylic acid moiety at the C7 position provides a handle for further chemical modification and can also play a crucial role in biological activity, for instance, in cyclooxygenase (COX) inhibition.[4] The strategic placement of these functional groups suggests a high probability of discovering novel biological activities and material applications.

Proposed Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any research endeavor. Based on established methodologies for quinoline synthesis, we propose the Combes quinoline synthesis as a primary route to obtain this compound.[5][6]

Proposed Synthetic Protocol via Combes Reaction

The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] In this case, 4-amino-3-methylbenzoic acid will serve as the aniline component and acetylacetone as the β-diketone.

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 4-amino-3-methylbenzoic acid and 1.5 equivalents of acetylacetone.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (3-4 equivalents) to the reaction mixture with cooling in an ice bath.

  • Reaction: Heat the mixture to 110-120 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[8]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Combes Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4_amino_3_methylbenzoic_acid 4-Amino-3-methylbenzoic acid conditions Conc. H₂SO₄ 110-120 °C, 2-3h 4_amino_3_methylbenzoic_acid->conditions + acetylacetone Acetylacetone acetylacetone->conditions + product This compound conditions->product Combes Synthesis

Caption: Proposed synthetic route for this compound.

Potential Research Area 1: Medicinal Chemistry

The structural motifs present in this compound strongly suggest its potential as a therapeutic agent. We propose investigating its efficacy in two key areas: kinase inhibition and anti-inflammatory activity.

Kinase Inhibitor Screening

Rationale: The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors.[9] The 2,4-dimethyl substitution pattern could confer selectivity towards specific kinases, a critical aspect of modern cancer therapy.

Experimental Workflow:

  • Primary Kinase Panel Screening: Screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM) to identify potential targets.

  • IC50 Determination: For any "hits" from the primary screen (e.g., >50% inhibition), perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies: For potent and selective hits, conduct further studies to elucidate the mechanism of inhibition (e.g., ATP-competitive or allosteric).

  • Cell-Based Assays: Evaluate the compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on the identified target kinase.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic fluorescence-based assay for measuring kinase activity.[10][11]

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add the kinase and the test compound to the wells of a 384-well plate and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.[12]

Kinase Inhibitor Screening Workflow A Primary Screen (Broad Kinase Panel, 10 µM) B Identify 'Hits' (>50% Inhibition) A->B C IC50 Determination (Dose-Response Curve) B->C D Mechanism of Action Studies (e.g., ATP Competition) C->D E Cell-Based Proliferation Assay (e.g., MTT Assay) D->E Fluorescence Characterization Workflow A Synthesize and Purify Compound B Measure Absorption and Emission Spectra A->B C Determine Fluorescence Quantum Yield and Lifetime B->C D Conduct Solvatochromism and pH Studies C->D E Evaluate for Cellular Imaging Applications D->E

Caption: Workflow for characterizing fluorescent properties.

Conclusion

This compound represents a scientifically intriguing molecule with significant, yet unexplored, potential. Its unique substitution pattern provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the realms of kinase inhibition and anti-inflammatory drug discovery. Furthermore, its inherent quinoline scaffold suggests promising applications in materials science as a fluorescent probe. The detailed synthetic and experimental protocols outlined in this guide provide a clear and actionable roadmap for researchers to unlock the full potential of this promising compound. The exploration of such novel chemical entities is crucial for the advancement of both medicine and materials science.

References

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. PubMed Central. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

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  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

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  • Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

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  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. [Link]

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Methodological & Application

Synthesis of 2,4-Dimethylquinoline-7-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2,4-Dimethylquinoline-7-carboxylic Acid

Introduction

Quinoline derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties, makes them high-value targets in drug discovery and development.[2][3] This document provides a comprehensive guide to the synthesis of a specific derivative, this compound, a versatile building block for constructing more complex molecular architectures.

This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step methodology grounded in established chemical principles, emphasizing not only the procedural execution but also the underlying mechanistic rationale. We will employ the Combes quinoline synthesis, a reliable and efficient method for preparing 2,4-disubstituted quinolines.[4][5]

Part 1: Synthetic Strategy and Reaction Mechanism

Retrosynthetic Analysis and Strategy

The target molecule, this compound, can be disconnected via the C-N and C-C bonds of the pyridine ring, a hallmark of the Combes synthesis. This retrosynthetic approach identifies two primary synthons: an appropriately substituted aniline and a β-diketone.

  • The 2- and 4-methyl groups on the quinoline ring are sourced from the β-diketone, pointing directly to the use of acetylacetone (2,4-pentanedione).

  • The benzene portion of the quinoline core, including the carboxylic acid at position 7 and the methyl group at the future position 8, must originate from the aniline precursor. This requires 4-amino-3-methylbenzoic acid .

The forward synthesis, therefore, involves the acid-catalyzed condensation and cyclization of 4-amino-3-methylbenzoic acid with acetylacetone.

The Combes Synthesis Mechanism

The Combes synthesis is a classic acid-catalyzed reaction that proceeds in three main stages: 1) formation of a Schiff base/enamine intermediate, 2) rate-determining electrophilic aromatic substitution (annulation), and 3) dehydration to form the aromatic quinoline ring.[4][6]

  • Enamine Formation : The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a Schiff base, which is in tautomeric equilibrium with its more stable enamine form.[7]

  • Annulation (Ring Closure) : The acid catalyst (commonly concentrated H₂SO₄) protonates the remaining carbonyl group of the enamine intermediate, activating it for intramolecular electrophilic attack.[4] The electron-rich aromatic ring of the aniline moiety then attacks the activated carbonyl carbon. This cyclization is the rate-determining step.

  • Dehydration and Aromatization : The resulting intermediate undergoes a proton transfer, followed by the elimination of a water molecule upon protonation of the hydroxyl group. This final dehydration step results in the formation of the stable, aromatic 2,4-dimethylquinoline ring system.

Combes Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aniline 4-Amino-3-methylbenzoic acid Enamine Enamine Intermediate Aniline->Enamine + Diketone (Condensation) Diketone Acetylacetone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized + H⁺ (Annulation) Dehydrated Dihydroquinoline Cyclized->Dehydrated - H₂O (Dehydration) Product 2,4-Dimethylquinoline- 7-carboxylic acid Dehydrated->Product (Aromatization)

Caption: The Combes synthesis workflow.

Part 2: Experimental Protocols

This synthesis is presented in two main stages: the preparation of the key aniline starting material, followed by the Combes cyclization to yield the final product.

Protocol 2.1: Synthesis of 4-Amino-3-methylbenzoic acid

The required starting material is prepared by the catalytic reduction of 3-methyl-4-nitrobenzoic acid.

Table 1: Reagents for 4-Amino-3-methylbenzoic acid Synthesis

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methyl-4-nitrobenzoic acid181.1510.0 g55.2 mmolStarting material
Palladium on Charcoal (10%)N/A0.5 gN/ACatalyst
Methanol32.04200 mLN/ASolvent
Hydrogen (H₂)2.021 atmExcessReducing agent

Procedure:

  • Reaction Setup : To a 500 mL hydrogenation flask or a suitable autoclave, add 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) and methanol (200 mL).[8]

  • Catalyst Addition : Carefully add 10% palladium on charcoal (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation : Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or pressurize the autoclave. Purge the system with hydrogen gas several times before maintaining a positive pressure of hydrogen (typically 1-3 atm).

  • Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).[8]

  • Filtration : Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. A pale yellow or off-white solid should be obtained.

  • Purification (if necessary) : The crude product is often pure enough for the next step. If further purification is needed, it can be recrystallized from an appropriate solvent system like ethanol/water.

  • Characterization : The expected yield is typically high (90-98%).[8] Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2.2: Synthesis of this compound

This protocol details the core Combes reaction to construct the quinoline ring.

Table 2: Reagents for this compound Synthesis

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Amino-3-methylbenzoic acid151.165.0 g33.1 mmolStarting material
Acetylacetone100.123.65 mL (3.5 g)35.0 mmolReagent (1.05 eq)
Concentrated Sulfuric Acid98.0825 mLN/ACatalyst and solvent

Procedure:

  • Safety First : This reaction uses concentrated sulfuric acid, which is highly corrosive. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup : Place concentrated sulfuric acid (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.

  • Reagent Addition : Slowly and carefully add 4-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol) to the cold sulfuric acid with stirring. The solid should dissolve.

  • Diketone Addition : Once the aniline has dissolved, continue cooling and add acetylacetone (3.65 mL, 35.0 mmol) dropwise to the mixture. The addition should be slow to control any exotherm.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 110-120 °C for 3-4 hours. Monitor the reaction by TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A precipitate will form.

  • Neutralization and Isolation : The resulting acidic slurry will be a suspension. Slowly neutralize the mixture by adding a saturated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 6-7. Be cautious as this neutralization is highly exothermic. The solid product can then be isolated by vacuum filtration.

  • Purification : Wash the collected solid with copious amounts of cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield the final product as a crystalline solid.[9]

Part 3: Visualization of Synthesis Workflow

The overall process from starting materials to the final purified product is outlined below.

Synthesis_Workflow A 3-Methyl-4-nitrobenzoic Acid B Hydrogenation (H₂, Pd/C, MeOH) A->B Step 1 C 4-Amino-3-methylbenzoic Acid B->C Isolate D Combes Reaction (+ Acetylacetone, H₂SO₄) C->D Step 2 E Crude Product (in acidic mixture) D->E F Quench & Neutralize (Ice, NaOH/NH₄OH) E->F Workup G Filtration & Washing F->G H Recrystallization G->H Purification I Pure 2,4-Dimethylquinoline- 7-carboxylic Acid H->I

Caption: Overall synthesis and purification workflow.

Part 4: Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄) : Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Handle only in a fume hood with appropriate PPE. Neutralize spills with sodium bicarbonate.

  • Acetylacetone : Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood.

  • Palladium on Charcoal (Pd/C) : Flammable solid. The dry catalyst can be pyrophoric and may ignite solvents upon exposure to air. Handle with care, preferably wet or under an inert atmosphere.

  • Hydrogen Gas (H₂) : Extremely flammable. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area away from ignition sources.

  • Neutralization : The neutralization of concentrated acid is a highly exothermic process. Perform this step slowly, with efficient cooling and stirring, and in a vessel large enough to contain potential splashing.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available from: [Link]

  • Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • MVP Samaj's K.K. Wagh Arts, Science and Commerce College. SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Available from: [Link]

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

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Pfitzinger Synthesis: A Comprehensive Guide to Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Synthesis

First described by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction remains a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[1] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of compounds exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4][5][6]

This application note provides an in-depth exploration of the Pfitzinger synthesis, detailing its mechanism, offering step-by-step experimental protocols, and discussing its applications in modern drug discovery. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The Pfitzinger reaction proceeds through a well-elucidated sequence of steps:

  • Base-Mediated Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide.[2][3][7] This irreversible step opens the five-membered ring to form a keto-acid intermediate, which is generally not isolated but generated in situ.[2][3] The choice of a strong base is critical to drive this initial equilibrium towards the ring-opened product.

  • Condensation and Imine-Enamine Tautomerism: The newly formed aniline derivative then undergoes condensation with the carbonyl compound (an aldehyde or ketone). This reaction forms an imine, which subsequently tautomerizes to the more thermodynamically stable enamine.[2][3] The presence of an α-methylene group in the carbonyl compound is a prerequisite for this crucial tautomerization step.

  • Intramolecular Cyclization and Dehydration: The enamine intermediate then undergoes an intramolecular cyclization, an aldol-type condensation, where the enamine attacks the ketone. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system and yields the final substituted quinoline-4-carboxylic acid.[2][3][7]

The overall mechanistic workflow can be visualized as follows:

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Ring Opening Imine Imine KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The mechanistic pathway of the Pfitzinger synthesis.

Applications in Drug Development: A Privileged Scaffold

The quinoline core is a highly sought-after motif in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] The Pfitzinger reaction offers a direct and efficient pathway to quinoline-4-carboxylic acids, which serve as crucial intermediates in the synthesis of numerous pharmacologically active molecules.[1][2] For instance, this reaction has been instrumental in developing compounds with potential as anti-HIV agents and in the creation of fused heterocyclic systems with novel pharmacological profiles.[1] The versatility of the Pfitzinger synthesis allows for the introduction of a wide array of substituents onto the quinoline ring, enabling the fine-tuning of physicochemical properties and biological activity, a critical aspect of modern drug discovery programs.[1]

Experimental Protocols: From Theory to Practice

This section provides detailed, self-validating protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, covering both conventional heating and microwave-assisted methods.

General Considerations
  • Safety First: The Pfitzinger reaction often involves strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed within a well-ventilated fume hood.[1]

  • Reagent Quality: Unless otherwise specified, all reagents and solvents should be of analytical grade and used as received.[1]

Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol describes a classic Pfitzinger reaction using isatin and acetone.

Materials:

  • Isatin

  • Potassium hydroxide (KOH)

  • Acetone

  • Ethanol (absolute)

  • Water (deionized)

  • Glacial acetic acid or dilute hydrochloric acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 0.02 mol of potassium hydroxide in a mixture of 1 mL of water and 40 mL of absolute ethanol.[8]

  • To this basic solution, add 0.0075 mol of isatin and stir the mixture at room temperature for approximately one hour, or until the color changes from purple to brown.[8]

  • Gradually add 0.015 mol of acetone to the reaction mixture.[1][8]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours.[1][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Pour the reaction mixture into ice-water and acidify with glacial acetic acid or dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[1][2]

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, often leading to higher yields and cleaner product profiles in a fraction of the time.

Materials:

  • Isatin

  • Potassium hydroxide (33% aqueous solution)

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add 10.0 mmol of isatin to 15 mL of a 33% aqueous solution of potassium hydroxide.[2]

  • To this solution, add 10.0 mmol of the appropriate carbonyl compound.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short duration, for example, 9 minutes.[2]

  • After irradiation, allow the vessel to cool to room temperature and filter the dark solution.[2]

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[2]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Combine Isatin, Base (KOH), and Carbonyl Compound Heating Conventional Heating (Reflux) or Microwave Irradiation Reagents->Heating TLC Monitor by TLC Heating->TLC Cooling Cool to Room Temperature Heating->Cooling Acidification Acidify with Acetic Acid to Precipitate Product Cooling->Acidification Filtration Collect Solid by Filtration Acidification->Filtration Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization

Caption: A generalized experimental workflow for the Pfitzinger synthesis.

Data Summary: Substrate Scope and Yields

The Pfitzinger reaction is compatible with a wide range of substituted isatins and carbonyl compounds. The following table summarizes representative yields for various quinoline-4-carboxylic acids synthesized under different conditions.

Isatin DerivativeCarbonyl CompoundReaction ConditionsYield (%)Reference
IsatinAcetoneKOH, Ethanol, Reflux, 24hModerate[1][8]
Isatin4'-BromoacetophenoneKOH, EtOH/H₂O, Reflux, 12-48h81[9]
5-Substituted Isatins4'-BromopropiophenoneKOH, EtOH/H₂O, Reflux, 12-48h39-76[9]
IsatinN,N-dimethylenaminonesTMSCl, Alcohols, 60°C65-82[10]
Isatin1,3-dicarbonyl compoundsKOH, Water<10[11]
IsatinEnaminonesKOH or NaOH, Water, Reflux75-90[11]

Variations and Modern Improvements

While the classic Pfitzinger reaction is highly effective, several variations and improvements have been developed to broaden its scope and improve its efficiency.

  • The Halberkann Variant: The reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[3]

  • Use of Enaminones: Enaminones can be used as substitutes for 1,3-dicarbonyl compounds, often leading to higher yields under aqueous conditions.[11]

  • TMSCl-Mediated Synthesis: The use of trimethylchlorosilane (TMSCl) as a catalyst allows for a one-step synthesis of quinoline-4-carboxylic esters directly from isatins and N,N-dimethylenaminones under mild conditions.[10]

Conclusion

The Pfitzinger synthesis is a time-honored yet continually relevant method for the preparation of quinoline-4-carboxylic acids. Its operational simplicity, broad substrate scope, and the pharmacological importance of its products ensure its continued application in both academic research and industrial drug development. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool.

References

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett. 2018, 59, 3116–3119. Available at: [Link]

  • Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Revues Scientifiques Marocaines. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Bentham Science. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Application Note: High-Purity Recovery of 2,4-Dimethylquinoline-7-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylquinoline-7-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in active pharmaceutical ingredients (APIs). This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using recrystallization, a robust and scalable technique. We delve into the principles of solvent selection, provide a step-by-step methodology from bench-scale screening to bulk purification, and offer a comprehensive troubleshooting guide to overcome common challenges.

Introduction: The Imperative for Purity

Quinoline derivatives are a class of compounds with significant biological activity, forming the core of numerous antibacterial and therapeutic agents.[1] this compound, with its reactive carboxylic acid handle and substituted quinoline core, is a valuable synthon for drug discovery and development. Achieving high purity (>99%) is often a critical quality attribute (CQA) to ensure predictable reaction kinetics, consistent biological activity, and regulatory compliance.

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility between the target compound and its impurities at varying temperatures. The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.[2][3] The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[4]

Compound Properties and Recrystallization Rationale

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective recrystallization protocol. While extensive experimental data for this specific molecule is not widely published, we can infer a logical starting point from structurally similar compounds.

Table 1: Physicochemical Properties of Structurally Related Quinoline Carboxylic Acids

Property2,3-Dimethylquinoline-7-carboxylic acid2,7-Dimethylquinoline-4-carboxylic acid2,4-Dimethylquinoline-3-carboxylic acid
Molecular Formula C₁₂H₁₁NO₂[5]C₁₂H₁₁NO₂[6]C₁₂H₁₁NO₂[7]
Molecular Weight 201.22 g/mol [5]201.22 g/mol [6]201.22 g/mol [7]
Predicted Solubility Poorly soluble in water; Soluble in polar organic solvents like methanol, chloroform.[7]Inferred to be similar to analogs.Soluble in methanol, chloroform, dichloromethane; poorly soluble in water.[7]
Melting Point Not availableNot available~126-129°C[7]

The presence of both a polar carboxylic acid group and a more nonpolar dimethylquinoline ring system suggests that a solvent of intermediate polarity or a binary solvent system will be most effective. The "like dissolves like" principle indicates that polar solvents will be good candidates for dissolving the compound.[8] The key to recrystallization, however, is not just dissolution but achieving a significant solubility differential between hot and cold conditions.[8]

The Core of the Technique: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should have poor solubility in the same solvent at or below room temperature to maximize recovery.

  • Favorable Impurity Profile: Impurities should be either completely insoluble in the hot solvent (for removal by hot filtration) or completely soluble in the cold solvent (to remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal during the drying phase.[9]

Recommended Solvents for Screening:

Based on the structure of this compound, the following solvents and systems are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol. Carboxylic acids generally show good solubility in alcohols.[10]

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aromatic Hydrocarbons: Toluene. Often effective for rigid aromatic systems.[11]

  • Binary Solvent Systems: A powerful approach involves using a pair of miscible solvents, one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" or "anti-solvent").[11] A common strategy is to dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point), then re-heat to clarify before cooling.

    • Recommended Pairs: Ethanol/Water, Acetone/Hexane, Toluene/Hexane.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, starting with small-scale screening to establish optimal parameters before proceeding to a larger scale purification.

Workflow Visualization

Recrystallization_Workflow Crude Crude Solid (this compound) Dissolve Dissolution (Add minimum hot solvent) Crude->Dissolve HotFilt Hot Filtration (Remove insoluble impurities) Dissolve->HotFilt If needed Cool Slow Cooling (Induce crystallization) Dissolve->Cool If no insoluble impurities HotFilt->Cool Impurities1 Insoluble Impurities HotFilt->Impurities1 Collect Vacuum Filtration (Isolate crystals) Cool->Collect Wash Wash Crystals (Rinse with cold solvent) Collect->Wash Impurities2 Soluble Impurities (in Mother Liquor) Collect->Impurities2 Dry Drying (Remove residual solvent) Wash->Dry Pure Pure Crystalline Product (>99% Purity) Dry->Pure

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2,4-Dimethylquinoline-7-carboxylic acid (CAS No. 936074-38-3).[1] As a member of the quinoline carboxylic acid class, this compound holds potential as a key intermediate in pharmaceutical synthesis and drug development.[2][3] Rigorous characterization is paramount to confirm its identity, purity, and structure, thereby ensuring the quality and reliability of subsequent research. This guide details field-proven protocols for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methodologies.

Introduction and Physicochemical Properties

This compound belongs to a class of heterocyclic compounds widely investigated for their diverse biological activities.[3][4] The precise arrangement of the dimethyl substituents and the carboxylic acid group on the quinoline core dictates its physicochemical properties and, consequently, its potential pharmacological profile. Accurate and thorough analytical characterization is therefore not merely a quality control step but a foundational requirement for any meaningful scientific investigation.

The initial step in any analytical strategy is to understand the basic properties of the analyte. These properties inform choices regarding solvents, chromatographic conditions, and spectroscopic sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 936074-38-3ChemWhat[1]
Molecular Formula C₁₂H₁₁NO₂ChemWhat[1]
Molecular Weight 201.22 g/mol ChemWhat[1]
Exact Mass 201.07898 DaPubChem (Computed for Isomer)[5]
XLogP3 (Predicted) 2.5PubChem (Computed for Isomer)[5]
Hydrogen Bond Donor Count 1PubChem (Computed for Isomer)[5]
Hydrogen Bond Acceptor Count 3PubChem (Computed for Isomer)[5]
Predicted Solubility Poorly soluble in water; soluble in organic solvents such as methanol, DMSO, and DMF.General knowledge for quinoline carboxylic acids.[6]

Integrated Analytical Workflow

A robust characterization workflow ensures that data from orthogonal techniques are used to build a complete profile of the compound. Purity is first assessed chromatographically, followed by molecular weight confirmation and detailed structural elucidation using spectroscopic methods.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation HPLC RP-HPLC (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Method Transfer HRMS HRMS (Elemental Composition) LCMS->HRMS High Resolution Report Comprehensive Characterization Report HRMS->Report NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) NMR->Report FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Report Sample Sample of 2,4-Dimethylquinoline- 7-carboxylic acid Sample->HPLC Sample->NMR Sample->FTIR

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, the hydrophobic quinoline backbone provides strong retention on a C18 column, while the polarity, tunable by mobile phase pH, allows for excellent separation from synthetic intermediates and degradation products.

Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to prepare a 1.0 mg/mL stock solution.

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the HPLC system.[7]

  • Instrumentation and Conditions:

    • The following parameters are a robust starting point, adapted from established methods for similar quinoline carboxylic acids.[7][8]

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Industry standard for retaining aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidifier; protonates the quinoline nitrogen and suppresses ionization of the carboxylic acid for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Elution 0-2 min: 15% B2-15 min: 15% to 85% B15-17 min: 85% B17-18 min: 85% to 15% B18-20 min: 15% BA gradient is essential to elute the main compound with a good peak shape while also separating earlier and later eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 310 nmQuinolines exhibit strong UV absorbance; monitoring multiple wavelengths can help detect impurities with different chromophores.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area). This provides a reliable estimation of purity, assuming all components have similar response factors at the chosen wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing unequivocal confirmation of molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as the quinoline nitrogen is readily protonated in positive ion mode ([M+H]⁺) and the carboxylic acid is easily deprotonated in negative ion mode ([M-H]⁻).

Protocol: Molecular Weight Confirmation by LC-MS

  • LC System:

    • Use the exact HPLC method described in Table 2. The use of formic acid as a mobile phase modifier makes it directly compatible with MS detection.[9]

  • MS Instrumentation and Conditions:

    Table 3: Mass Spectrometer Parameters

ParameterConditionRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar, ionizable molecules.
Polarity Positive and Negative SwitchingTo detect both [M+H]⁺ and [M-H]⁻ for dual confirmation.
Mass Range m/z 100 - 500Covers the expected molecular ion and potential fragments.
Expected Ions [M+H]⁺: 202.0863[M-H]⁻: 200.0717Calculated for C₁₂H₁₁NO₂.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray.
Source Temp. 120 °CTo aid desolvation without causing thermal degradation.
  • High-Resolution Mass Spectrometry (HRMS):

    • For definitive structural confirmation, analyze the sample using an HRMS instrument (e.g., TOF or Orbitrap). An accurate mass measurement within 5 ppm of the theoretical value confirms the elemental composition, distinguishing it from other potential isobaric structures.[10]

  • Data Analysis:

    • Extract the ion chromatograms for the calculated m/z values of the expected ions.

    • Confirm that the mass spectrum corresponding to the main HPLC peak shows the correct molecular ions.

    • In MS/MS mode, fragmentation is expected. Key fragmentations for quinoline carboxylic acids include the loss of H₂O, CO, and COOH.[2][11]

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule.[12] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they can be used to definitively confirm the 2,4-dimethyl and 7-carboxylic acid substitution pattern on the quinoline ring.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many carboxylic acids and will allow for the observation of the acidic proton. If solubility is an issue, deuterated methanol (CD₃OD) can be used, but the acidic proton will exchange with deuterium and may not be observed.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition and Interpretation:

    Table 4: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~13.0broad singlet1H-COOHCarboxylic acid proton, typically broad and downfield.[13]
¹H ~8.0 - 8.5multiplet3HAromatic-HProtons on the quinoline ring, deshielded by aromaticity and the electron-withdrawing COOH group.[14]
¹H ~7.3 - 7.8multiplet1HAromatic-HSpecific shifts and couplings depend on the exact electronic environment.
¹H ~2.6singlet3H-CH₃ (at C2 or C4)Methyl groups on an aromatic ring.
¹H ~2.5singlet3H-CH₃ (at C2 or C4)The two methyl groups are expected to have slightly different chemical shifts.
¹³C ~167---C OOHCarbonyl carbon of the carboxylic acid.
¹³C ~120 - 150--Aromatic/Heterocyclic CsMultiple signals corresponding to the 10 carbons of the quinoline ring system.
¹³C ~20 - 25---C H₃Signals for the two methyl group carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of the key carboxylic acid and aromatic functionalities.

Protocol: FT-IR Analysis

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

  • Data Acquisition and Interpretation:

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

    Table 5: Characteristic FT-IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1500 - 1600C=C / C=N stretchAromatic Ring (Quinoline)
2850 - 3000C-H stretchMethyl Groups
~1300C-O stretchCarboxylic Acid

Conclusion

The suite of analytical techniques described in this application note provides a comprehensive and robust framework for the characterization of this compound. By systematically applying RP-HPLC for purity, LC-MS for molecular weight confirmation, and NMR and FT-IR for definitive structural elucidation, researchers can ensure the quality and identity of their material. The protocols provided are validated starting points that, coupled with the scientific rationale, empower drug development professionals to confidently characterize this and other related quinoline derivatives.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC. [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Pérez-Pavo, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 936074-38-3. ChemWhat. [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • ACS Publications. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]

  • Prime Scholars. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Archives in Chemical Research. [Link]

  • National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. NIH. [Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 2,4-Dimethylquinoline-7-carboxylic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2,4-Dimethylquinoline-7-carboxylic acid, a substituted quinoline derivative. Quinolines represent a critical scaffold in medicinal chemistry and drug development, necessitating robust and unambiguous methods for structural verification and purity assessment.[1][2] This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Quinoline Scaffold and Analytical Imperatives

The quinoline ring system is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, including antimalarial agents (e.g., quinine), antibiotics, and anticancer drugs.[1][2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure and substitution pattern. This compound is a representative member of this class, often synthesized via classic condensation reactions like the Combes or Doebner-von Miller synthesis.[3][4][5][6]

Accurate structural elucidation is paramount for confirming the outcome of a synthesis, identifying impurities, and meeting regulatory requirements for drug development. NMR spectroscopy provides unparalleled insight into the molecular framework and atom connectivity, while mass spectrometry delivers precise molecular weight information and clues to the structure through fragmentation analysis.[1][7] This guide integrates both techniques into a cohesive workflow for the definitive characterization of the title compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the target molecule's structure is the foundation for all spectral interpretation.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
Exact Mass201.0790 g/mol
XLogP32.5
Hydrogen Bond Donors1 (from COOH)
Hydrogen Bond Acceptors3 (N and O=C-O)

Data computed via PubChem for the isomeric 2,3-Dimethylquinoline-7-carboxylic acid, as a close structural proxy.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] For quinoline derivatives, ¹H NMR reveals the substitution pattern on the aromatic rings, while ¹³C NMR provides a map of the carbon skeleton.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation and analysis.

Protocol 1: NMR Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of solvent is dictated by the analyte's solubility and the need to observe specific protons. For this molecule, the carboxylic acid group makes DMSO-d₆ an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable acidic proton. Suspended particulate matter must be removed as it severely degrades magnetic field homogeneity, leading to broadened spectral lines.

Materials:

  • This compound (5-25 mg for ¹H; 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the compound into a small, clean vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9]

  • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Place a small, tight plug of glass wool into a Pasteur pipette. Causality: Glass wool is used instead of cotton, as solvents can leach impurities from cotton wool which would appear in the ¹H spectrum.

  • Filter the solution through the glass wool directly into the NMR tube to a height of approximately 4-5 cm. This step removes any dust or undissolved microparticles.[10]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Rationale: The parameters below are a standard starting point for small molecule analysis on a 400 MHz spectrometer. A sufficient relaxation delay (D1) is crucial for quantitative integration in ¹H NMR, ensuring all protons have fully relaxed before the next pulse. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[11]

Table 2: Recommended ¹H NMR Acquisition Parameters (400 MHz)

ParameterRecommended ValuePurpose
Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans (NS)16 - 64Signal averaging to improve signal-to-noise.
Relaxation Delay (D1)5.0 sAllows for full spin-lattice relaxation.
Acquisition Time (AQ)~4 sDetermines digital resolution.
Spectral Width (SW)~16 ppmCovers the expected chemical shift range for organic molecules.
Temperature298 KStandard room temperature analysis.

Table 3: Recommended ¹³C NMR Acquisition Parameters (400 MHz)

ParameterRecommended ValuePurpose
Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)1024 - 4096Required for adequate signal-to-noise for the insensitive ¹³C nucleus.
Relaxation Delay (D1)2.0 sStandard delay for qualitative spectra.
Acquisition Time (AQ)~1.5 sDetermines digital resolution.
Spectral Width (SW)~240 ppmCovers the full range of carbon chemical shifts.
Temperature298 KStandard room temperature analysis.
Data Interpretation: Predicted Spectra

¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups and the three protons on the aromatic core. The proton at position 3 (H3) will be a singlet. The protons on the benzene ring (H5, H6, H8) will form a coupled system. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>12 ppm) in DMSO-d₆.

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)
COOH> 12.0Broad SingletN/A
H8~8.2Singlet (or narrow d)
H5~8.0DoubletJ ≈ 8.5 Hz
H6~7.8Doublet of DoubletsJ ≈ 8.5, 1.5 Hz
H3~7.2SingletN/A
C4-CH₃~2.6SingletN/A
C2-CH₃~2.5SingletN/A
Note: Predictions are based on general quinoline chemical shift data and substituent effects. Actual values may vary.[12]

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals corresponding to each unique carbon atom in the molecule. The carboxyl carbon will be the most downfield, while the methyl carbons will be the most upfield.

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C=O (Carboxyl)~168
C2, C4, C7, C8a, C4a120 - 160 (Quaternary Cs)
C3, C5, C6, C8115 - 135 (Aromatic CH)
C2-CH₃, C4-CH₃15 - 25
Note: Predictions are based on general quinoline chemical shift data.[13][14]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like carboxylic acids, as it typically preserves the molecular ion.[15]

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for ESI-MS sample preparation and analysis.

Protocol 3: ESI-MS Sample Preparation

Rationale: Sample preparation for ESI-MS aims to create a dilute, particle-free solution in a volatile solvent system. High concentrations can cause signal suppression and contaminate the instrument. Non-volatile salts (e.g., phosphates, NaCl) must be strictly avoided as they will crystallize and block the ESI source.[15][16] A small amount of acid (formic acid) is often added in positive ion mode to promote protonation ([M+H]⁺).

Materials:

  • Stock solution of the compound (~1 mg/mL in methanol or acetonitrile)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (high purity)

  • Microcentrifuge tubes or autosampler vials

Procedure:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in methanol or acetonitrile.

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.[17]

  • The final solvent for infusion should be a mixture of volatile organic solvent and water, such as 50:50 acetonitrile:water.

  • For positive ion mode analysis, add formic acid to the final solution to a concentration of 0.1%. Causality: The acid provides a source of protons, promoting the formation of the [M+H]⁺ ion, which is often more stable and readily detected than the molecular radical cation.

  • For negative ion mode analysis, a base such as ammonium hydroxide could be added, but the carboxylic acid is often acidic enough to deprotonate to [M-H]⁻ without additives.

  • Ensure the final solution is clear and free of particles. Centrifuge if necessary.

Protocol 4: ESI-MS Data Acquisition

Rationale: The instrument parameters are optimized to efficiently generate, transmit, and detect ions in the mass range of interest. Capillary and cone voltages are key parameters that control the efficiency of ion formation and can influence in-source fragmentation. The analysis will be performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Table 6: Recommended ESI-MS Acquisition Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization ModeESI+ESI-
Mass Range (m/z)50 - 50050 - 500
Capillary Voltage3.0 - 3.5 kV2.5 - 3.0 kV
Cone Voltage20 - 40 V20 - 40 V
Source Temperature120 - 150 °C120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr600 - 800 L/hr
Note: Parameters are instrument-dependent and should be optimized.
Data Interpretation: Predicted Mass Spectrum

The full-scan mass spectrum will confirm the molecular weight of the analyte. The most important fragmentation pathways for quinoline carboxylic acids involve the loss of the carboxyl group and subsequent fragmentation of the quinoline ring.[18][19]

Table 7: Predicted Key Ions in ESI-MS

m/z (Positive Mode)m/z (Negative Mode)AssignmentDescription
202.0863200.0717[M+H]⁺ / [M-H]⁻Protonated / Deprotonated Molecular Ion
184.0757-[M+H - H₂O]⁺Loss of water
174.0808-[M+H - CO]⁺Loss of carbon monoxide
156.0706156.0706[M - COOH]⁺ / [M-H - CO₂]⁻Decarboxylation (loss of 45 Da or 44 Da)
129.0573-[C₁₀H₇N]⁺Subsequent loss of HCN from the quinoline ring[19]
Note: Fragmentation is typically induced in MS/MS experiments (CID) but can sometimes be observed in-source.

Conclusion

The structural characterization of this compound can be confidently achieved through the systematic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a definitive map of the proton and carbon framework, confirming the substitution pattern. High-resolution ESI-MS validates the elemental composition and molecular weight. Together, these complementary techniques form a robust analytical package essential for any research or development program involving novel quinoline derivatives. The protocols and interpretive guidelines presented here offer a validated starting point for scientists to ensure the identity, purity, and quality of their materials.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link].

  • Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved from [Link].

  • Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link].

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link].

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ScienceDirect. Retrieved from [Link].

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link].

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link].

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link].

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link].

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link].

  • Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Retrieved from [Link].

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link].

  • Sample Preparation. (n.d.). University of Illinois. Retrieved from [Link].

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link].

  • General procedure for the preparation of 1-18. (n.d.). Royal Society of Chemistry. Retrieved from [Link].

  • NMR Sample Preparation. (n.d.). University of Alberta. Retrieved from [Link].

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link].

  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link].

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). Royal Society of Chemistry. Retrieved from [Link].

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link].

  • 2,3-Dimethylquinoline-7-carboxylic acid. (n.d.). PubChem. Retrieved from [Link].

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Application Notes & Protocols: Investigating 2,4-Dimethylquinoline-7-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as promising candidates for novel therapeutic agents due to their diverse mechanisms of action.[2][3] These mechanisms include, but are not limited to, the inhibition of crucial cellular processes such as DNA replication and repair through topoisomerase inhibition, modulation of signal transduction pathways by targeting protein kinases (e.g., EGFR, VEGFR, IGF1R), disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[1][3][4][5] The structural versatility of the quinoline scaffold allows for fine-tuning of its physicochemical and pharmacological properties, making it an attractive framework for the design of targeted anticancer drugs. This document provides a detailed guide for the investigation of a specific derivative, 2,4-Dimethylquinoline-7-carboxylic acid, as a potential anticancer agent.

II. Compound Profile: this compound

While extensive research exists on the broader family of quinoline carboxylic acids, this compound represents a novel investigational compound. The rationale for its exploration stems from the established anticancer activities of structurally related molecules. The dimethyl substitution at positions 2 and 4, combined with the carboxylic acid moiety at position 7, may confer unique biological activities and target specificities. The carboxylic acid group, for instance, can influence the compound's solubility, cell permeability, and potential to interact with biological targets through hydrogen bonding.

Physicochemical Properties (Predicted):

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and aqueous alkaline solutions

III. Proposed Mechanisms of Anticancer Activity and Investigational Workflow

Based on the known activities of quinoline derivatives, the anticancer potential of this compound can be systematically investigated through a multi-pronged approach. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation & Solubilization C Cytotoxicity Screening (MTT/SRB Assay) A->C B Cell Line Selection (e.g., MCF-7, HCT-116, A549) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytotoxic G Colony Formation Assay D->G If cytotoxic H Signaling Pathway Analysis (Western Blot) E->H F->H apoptosis_pathway A This compound B Cellular Stress/Damage A->B C Activation of Caspases (e.g., Caspase-3, -8, -9) B->C D DNA Fragmentation & Nuclear Condensation C->D E Apoptotic Body Formation D->E F Cell Death E->F

Figure 2: A simplified diagram of the apoptotic cascade potentially induced by the compound.

V. Potential Targeted Signaling Pathways

Quinoline derivatives are known to interfere with various signaling pathways that are often dysregulated in cancer. [3]Based on existing literature, potential targets for this compound could include:

  • Tyrosine Kinase Receptors: Such as EGFR, VEGFR, and IGF1R, which are critical for cell proliferation, survival, and angiogenesis. [3][4]* PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

Further investigation using techniques like Western blotting would be necessary to identify the specific molecular targets and signaling cascades affected by this compound.

VI. Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined protocols are based on established and robust methodologies to ensure scientific integrity. Positive results from these initial studies, particularly potent and selective cytotoxicity, would warrant further investigation into the compound's specific molecular targets, its efficacy in more complex in vitro models (e.g., 3D spheroids), and ultimately, its potential in in vivo preclinical models. The structural features of this compound, combined with the proven track record of the quinoline scaffold, make it a compelling candidate for further anticancer drug discovery and development.

VII. References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). PubMed Central. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.). PubMed Central. [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. (2026, January 15). ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). Royal Society of Chemistry. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... (n.d.). ResearchGate. [Link]

  • (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022, March 31). MDPI. [Link]

Sources

Experimental Design for Testing the Antimicrobial Activity of Quinoline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing robust experimental workflows for evaluating the antimicrobial properties of novel quinoline derivatives. As a class of heterocyclic compounds, quinolines have historically been a rich source of antimicrobial agents, with their mechanism of action often targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3] The rise of multidrug-resistant pathogens necessitates a rigorous and standardized approach to the discovery and characterization of new antimicrobial candidates.[4][5]

This guide is structured to provide not just step-by-step protocols, but also the underlying scientific rationale for key experimental choices, ensuring a self-validating system for generating reliable and reproducible data. The methodologies described are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

I. Foundational Principles: Understanding the Target and the Assays

Quinolone antibiotics function by converting their target enzymes, DNA gyrase and topoisomerase IV, into toxic cellular components that lead to the fragmentation of the bacterial chromosome.[1][8] This mechanism underscores the bactericidal potential of many quinoline compounds. A thorough evaluation of a novel quinoline derivative's antimicrobial activity, therefore, should not only determine its inhibitory capacity but also its ability to kill the target microorganisms.

A tiered approach is recommended, beginning with broad screening assays to identify active compounds and progressing to more detailed quantitative and dynamic assessments.

Caption: A tiered workflow for evaluating the antimicrobial activity of quinoline compounds.

II. Tier 1: Preliminary Screening - The Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable initial screening tool due to its simplicity and cost-effectiveness.[9][10] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Protocol 1: Agar Disk Diffusion Assay

Principle: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a target microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[11]

Materials:

  • Test quinoline compounds

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates (depth of 4.0 ± 0.5 mm)

  • Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[11]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the quinoline compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Causality Behind Choices: The use of Mueller-Hinton agar is standardized for susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antimicrobial agents. The 0.5 McFarland standard ensures a consistent inoculum density, which is critical for reproducible zone sizes.[11]

III. Tier 2: Quantitative Assessment - Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is considered the "gold standard" for determining MIC values.[12][13]

Protocol 2: Broth Microdilution for MIC Determination

Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the quinoline compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Materials:

  • Test quinoline compounds

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Target microbial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). Further dilutions are made in CAMHB.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the quinoline compound in CAMHB. The final volume in each well should be 100 µL.[12]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. This will bring the total volume in each well to 200 µL.[12]

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the quinoline compound at which there is no visible turbidity (growth).[12] This can be assessed visually or with a plate reader.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Quinolinederivative 14816
Quinolinederivative 2248
Ciprofloxacin (Control)0.50.251

Note: The above data is hypothetical and for illustrative purposes only.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

IV. Tier 3: Assessing Bactericidal Activity - The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specific percentage (typically 99.9%) of the initial bacterial inoculum.[14][15]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates to determine the concentration at which the bacteria are killed.

Materials:

  • Completed MIC microtiter plate

  • MHA plates

  • Sterile pipette tips

  • Spreader or sterile loops

Procedure:

  • Select Wells: From the completed MIC assay, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Subculturing: Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in the initial inoculum count.[14][16]

Causality Behind Choices: The 99.9% kill threshold is the standard definition of bactericidal activity.[17] It is crucial to subculture from clear wells to differentiate between bacteriostatic (growth inhibition) and bactericidal (killing) effects.

V. Tier 4: Characterizing the Dynamics of Antimicrobial Action - The Time-Kill Kinetics Assay

Time-kill assays provide valuable information on the rate and extent of bacterial killing over time.[17] This assay helps to determine whether a compound exhibits concentration-dependent or time-dependent killing.

Protocol 4: Time-Kill Kinetics Assay

Principle: A standardized bacterial inoculum is exposed to various concentrations of the quinoline compound over a set period (e.g., 24 hours). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Materials:

  • Test quinoline compounds

  • CAMHB

  • Target microbial strains

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or broth for dilutions

  • MHA plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add the quinoline compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control (no compound).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto MHA plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the log₁₀ CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration.

Data Interpretation:

  • Bactericidal activity: A ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum.[17][18]

  • Bacteriostatic activity: A <3-log₁₀ decrease in CFU/mL.

Data Presentation:

Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.75.75.7
26.55.24.1
47.34.83.0
88.54.5<2.0
249.24.6<2.0

Note: The above data is hypothetical and for illustrative purposes only.

VI. Special Considerations for Quinolines

  • Solubility: Some quinoline derivatives may have poor aqueous solubility. It is crucial to ensure the compound is fully dissolved in the stock solution and does not precipitate in the test medium.

  • Resistance Mechanisms: Be aware of potential resistance mechanisms, such as mutations in the target enzymes (gyrase and topoisomerase IV) or efflux pumps, which can affect the activity of quinoline compounds.[1][2]

VII. Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following practices are essential:

  • Adherence to Standards: Strictly follow established guidelines from bodies like CLSI and EUCAST.[6][7][19]

  • Quality Control: Regularly perform quality control testing using reference strains with known susceptibility profiles.[13]

  • Appropriate Controls: Include positive (known effective antibiotic), negative (vehicle), growth, and sterility controls in all assays.

  • Replication: Perform all experiments in triplicate to ensure reproducibility.

By implementing this comprehensive and methodologically sound experimental design, researchers can confidently and accurately characterize the antimicrobial activity of novel quinoline compounds, contributing to the vital pipeline of new therapeutic agents.

References

  • Emery Pharma. Time-Kill Kinetics Assay.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed, 25(5), 661-671.

  • Smith, J. T. (1984). [Mechanism of Action of Quinolones]. PubMed, 20 Suppl 1, 9-16.

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home.

  • BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications, 53(10), 1565–1574.

  • Fisher, L. M., & Pan, X. S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules.

  • Nelson Labs. (n.d.). Time-Kill Evaluations.

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST.

  • Scribd. (n.d.). Time Kill Assay.

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.

  • O'Toole, G. A. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Journal of Visualized Experiments, (83), e50900.

  • BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.

  • Zhang, Y., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 2(11), 785–793.

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control.

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.

  • Hammond, O., et al. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. STAR Protocols, 3(2), 101344.

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials.

  • Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube.

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.

  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline.

  • Wikipedia. (n.d.). Disk diffusion test.

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.

  • Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International, 2019, 9327803.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hindler, J. F., & Stelling, J. (2007). Analysis and presentation of cumulative antibiograms: a new consensus guideline from the Clinical and Laboratory Standards Institute. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 44(6), 867–873.
  • Martinez, L., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4307.

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.

  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17.

  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed, 41(1), 1-17.

  • RIVM. (2015). Data analysis and interpretation.

  • Papich, M. G. (2012). Interpreting Antimicrobial Susceptibility Results. Veterinary Clinics of North America: Small Animal Practice, 42(6), 1267-1281.
  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.

  • BenchChem. (2025). Investigating the antibacterial and antifungal activity of quinoline derivatives.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common failures, providing you with the rationale needed to make informed, effective adjustments.

Frequently Asked Questions (FAQs) - General Issues

This section addresses overarching problems applicable to various quinoline synthesis methods.

Q1: My reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis are a frequent challenge and can often be traced back to a few fundamental factors regardless of the specific named reaction being employed.[1][2]

  • Purity of Starting Materials: Impurities in your aniline, carbonyl compounds, or solvents can introduce contaminants that participate in or inhibit the desired reaction pathway.[3] Always use freshly distilled or purified starting materials.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critically codependent. Traditional methods often use high temperatures and strong acids or bases, which can degrade reactants and products.[1][4] Modern approaches often use milder, more efficient catalysts that can improve yields.[5][6]

  • Poor Substrate Reactivity: The electronic and steric properties of your substrates are paramount. For instance, anilines bearing strong electron-withdrawing groups (like a nitro group) are less nucleophilic and may react poorly under standard conditions, requiring harsher conditions or alternative synthetic routes.[7]

  • Competing Side Reactions: Many quinoline syntheses are plagued by side reactions. For acid-catalyzed reactions like the Skraup or Doebner-von Miller, polymerization of carbonyl compounds can lead to significant tar formation.[3][8] In base-catalyzed reactions like the Friedländer, self-condensation of the ketone reactant (an aldol reaction) is a common issue.[2][9]

Q2: How can I effectively monitor the progress of my quinoline synthesis?

A2: Proper reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.[9] Thin-Layer Chromatography (TLC) is the most common and effective technique.

  • TLC Analysis: Spot your reaction mixture alongside your starting materials on a TLC plate. A successful reaction will show the consumption of starting materials and the appearance of a new spot corresponding to the quinoline product. The reaction is complete when the starting material spot has disappeared.

  • LC-MS Analysis: For more complex reaction mixtures or for a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the desired product and any major side products by their mass.

Q3: My purified quinoline derivative is yellow or brown, but the literature says it should be colorless. Is this a problem?

A3: While pure quinoline is a colorless liquid, many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[10] This is typically due to the formation of trace oxidized impurities. For many applications, this slight discoloration is not a concern. However, if high purity is essential, further purification by vacuum distillation or recrystallization may be necessary, followed by storage under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.[10]

Troubleshooting Guide by Reaction Type

This section provides detailed troubleshooting for specific, widely-used quinoline syntheses.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][11]

Issue: Low Yield due to Aldol Side Reaction

  • Q: My reaction, run under basic conditions, is giving me a low yield of the desired quinoline and a significant amount of a byproduct I suspect is from ketone self-condensation. How can I fix this?

  • A (Causality & Solution): The aldol condensation of your active methylene ketone is a classic competing reaction under basic conditions, significantly reducing the availability of the ketone to react with the 2-aminoaryl carbonyl.[2][9]

    • Switch to Acid Catalysis: The most direct solution is to change the reaction conditions from basic to acidic. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) do not promote aldol condensation to the same extent.[2] Trifluoroacetic acid is also a common choice.[11]

    • Use an Imine Analog: To completely avoid the possibility of aldol condensation under basic conditions, you can use the imine analog of the o-aminoaryl aldehyde/ketone.[9][12] This modification often proceeds under milder conditions.

    • Modern Catalysts: Consider using milder and more selective modern catalysts. Molecular iodine, for instance, can catalyze the reaction efficiently at 80-100°C, often under solvent-free conditions.[1] Nanocatalysts have also shown high efficiency at lower temperatures.[13]

  • Setup: In a clean round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Dissolve it in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

The Skraup & Doebner-von Miller Syntheses

The Skraup synthesis uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[14][15] The Doebner-von Miller reaction is a modification that uses α,β-unsaturated carbonyl compounds instead of glycerol.[16]

Issue: Significant Tar/Polymer Formation

  • Q: My Skraup/Doebner-von Miller reaction is producing a thick, dark, intractable tar, making product isolation nearly impossible.

  • A (Causality & Solution): This is the most common failure mode for these reactions.[3] The strongly acidic and high-temperature conditions cause the in-situ generated acrolein (from glycerol dehydration in the Skraup synthesis) or the α,β-unsaturated carbonyl (in the Doebner-von Miller) to polymerize.[3][8] The Skraup reaction can also be violently exothermic, which exacerbates this issue.[17]

    • Use a Moderator (Skraup): The addition of ferrous sulfate (FeSO₄) can moderate the violent exothermic reaction, extending it over a longer period and reducing charring.[17][18]

    • Control Temperature: Maintain the lowest effective temperature and ensure slow, controlled addition of sulfuric acid to manage the exotherm.[8][18]

    • Employ a Biphasic Solvent System (Doebner-von Miller): This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene), you drastically reduce its concentration in the acidic aqueous phase where polymerization occurs.[4][8]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[19][20]

Issue: Poor Regioselectivity

  • Q: I am using an unsymmetrical β-diketone and getting a mixture of two regioisomers. How can I control the selectivity?

  • A (Causality & Solution): This is a common challenge where the initial condensation of the aniline can occur at either of the two carbonyl groups of the β-diketone.[9] The outcome is governed by a delicate balance of steric and electronic factors.[9]

    • Steric Hindrance: The most predictable way to control regioselectivity is by increasing the steric bulk of one of the R groups on the β-diketone. The aniline will preferentially attack the less sterically hindered carbonyl group.[9]

    • Catalyst Choice: While concentrated sulfuric acid is traditional, experimenting with other acid catalysts like polyphosphoric acid (PPA) may alter the selectivity.[19]

Data & Workflow Visualization

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in any quinoline synthesis.

Troubleshooting_Workflow General Troubleshooting Workflow for Quinoline Synthesis Start Low Conversion Rate Observed Check_Purity Step 1: Verify Reagent Purity Start->Check_Purity Check_Stoichiometry Step 2: Confirm Stoichiometry Check_Purity->Check_Stoichiometry Analyze_Reaction Step 3: Analyze Reaction Conditions Check_Stoichiometry->Analyze_Reaction Optimize_Temp Optimize Temperature Analyze_Reaction->Optimize_Temp Iterative Optimization Optimize_Catalyst Change/Optimize Catalyst Analyze_Reaction->Optimize_Catalyst Iterative Optimization Optimize_Solvent Change Solvent Analyze_Reaction->Optimize_Solvent Iterative Optimization Identify_Byproducts Step 4: Identify Byproducts (TLC, LC-MS) Side_Reaction Known Side Reaction? Identify_Byproducts->Side_Reaction Unknown_Byproduct Unknown Byproduct? Identify_Byproducts->Unknown_Byproduct Optimize_Temp->Identify_Byproducts Optimize_Catalyst->Identify_Byproducts Optimize_Solvent->Identify_Byproducts Implement_Solution Step 5: Implement Specific Solution Success Improved Yield Implement_Solution->Success Side_Reaction->Implement_Solution Address known issue (e.g., aldol, polymerization)

Caption: A logical workflow for diagnosing and resolving low yields.

Comparative Data for Friedländer Synthesis Catalysts

The choice of catalyst is critical and highly substrate-dependent. This table provides a comparison of common options.

Catalyst TypeExamplesTypical ConditionsKey Advantages/Disadvantages
Brønsted Acids p-TsOH, H₂SO₄, TFA[2][11]Often requires heating (80-150°C)Adv: Widely available, effective. Disadv: Harsh conditions can cause degradation.
Lewis Acids ZnCl₂, Metal Triflates[2][21]Variable temperaturesAdv: Can be milder than strong Brønsted acids. Disadv: Stoichiometric amounts may be needed.
Base Catalysts KOH, NaOH, KOtBu[2]Room temp to moderate heatingAdv: Effective for reactive substrates. Disadv: Promotes aldol self-condensation side reactions.[2]
Modern Catalysts Molecular Iodine (I₂)[1], Nanocatalysts[13]80-100°C, often solvent-freeAdv: Milder conditions, high efficiency, greener approach. Disadv: May require specific catalyst synthesis.

References

  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Tech Support.
  • Pawar, S. S., et al. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Khabnadideh, S., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Tech Support.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • LookChem. (n.d.).
  • BenchChem. (2025). Preventing side product formation in quinoline synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Tech Support.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). The Skraup synthesis of quinoline. Organic Syntheses Procedure.
  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Tech Support.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • Slideshare. (n.d.).
  • Jouyban, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • ResearchGate. (2019). A Facile One-pot Synthesis of Substituted Quinolines.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Reddit.
  • Unknown. (n.d.).
  • chemeurope.com. (n.d.). Doebner-Miller reaction. chemeurope.com.

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Technical Support Center: Optimizing Temperature for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing this powerful, yet challenging, chemical reaction. The Skraup synthesis, while a classic and effective method for quinoline preparation, is notoriously exothermic and requires careful temperature control to ensure safety, maximize yield, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction temperature?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1][2] The primary cause is the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a strongly exothermic process.[3] This is followed by a series of condensation and cyclization reactions that also release significant heat. To manage this, consider the following strategies:

  • Slow and Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and with efficient stirring to the mixture of the aniline, glycerol, and oxidizing agent.[2] Using an ice bath during this initial mixing phase is critical to dissipate the heat generated.[4]

  • Use of Moderators: The addition of a moderator is a common and effective technique to tame the reaction's vigor.[2]

    • Ferrous sulfate (FeSO₄) is widely used. It is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing a sudden and violent exotherm.[5]

    • Boric acid can also be employed to make the reaction less violent.[1][2]

  • Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution throughout the viscous reaction mixture and prevent the formation of localized hotspots, which can lead to runaway reactions and increased tar formation.[2][6]

Q2: I'm observing significant tar formation in my reaction. What is the cause, and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis, often resulting in a thick, black, difficult-to-process mixture.[2][7] This is primarily due to the harsh acidic and oxidizing conditions at elevated temperatures, which can cause polymerization of the reactants and intermediates, particularly the highly reactive acrolein.[2]

To minimize tarring:

  • Optimize the Reaction Temperature: While the reaction requires initial heating to get started, excessively high temperatures should be avoided.[2][8] Once the exothermic phase begins, the external heat source should be removed to allow the reaction's own heat to sustain it.[6] After the initial vigorous phase subsides, gentle heating may be reapplied to ensure the reaction goes to completion.[6]

  • Use a Moderator: As mentioned in Q1, moderators like ferrous sulfate can help control the reaction rate, which in turn reduces charring and polymerization.[2]

  • Purification: It is important to note that even with optimization, some tar formation is common. The crude product is often a dark, tarry substance.[2] Purification is typically achieved through steam distillation, which effectively separates the volatile quinoline product from the non-volatile tar.[1][2]

Q3: What is the optimal temperature range for the Skraup synthesis, and how does it affect the reaction?

A3: The optimal temperature for the Skraup synthesis is a delicate balance. The reaction typically requires an initiation temperature, followed by a period where the reaction's own exotherm maintains the temperature, and finally, a period of heating to ensure completion.

The initial step, the dehydration of glycerol to acrolein in the presence of sulfuric acid, can occur at temperatures as low as 100-150°C. The subsequent reaction of acrolein with the aniline and the cyclization steps are also temperature-dependent.

A general temperature profile involves:

  • Initiation: Gentle heating of the reaction mixture to approximately 100-140°C to start the reaction.[9][10]

  • Exothermic Phase: Once the reaction begins, it will become exothermic.[1] The external heating should be removed, and the temperature should be carefully monitored. The temperature of an oil bath can be maintained at 140-150°C during this phase.[1]

  • Completion: After the initial vigorous reaction subsides, the mixture is typically heated at reflux for several hours to ensure the reaction is complete.[6]

Maintaining the temperature within the optimal range is crucial for maximizing the yield of the desired quinoline product while minimizing the formation of byproducts.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common temperature-related problems during the Skraup synthesis.

Data Presentation: Effect of Temperature on Skraup Synthesis
Temperature RangeExpected OutcomePotential IssuesRecommended Actions
< 100°C Slow or no reaction.Incomplete conversion of starting materials.Gently increase the temperature to initiate the reaction.
100 - 140°C Initiation of the reaction.A sudden and vigorous exotherm may occur.Be prepared to remove the heat source and apply cooling if necessary. Ensure efficient stirring.
140 - 160°C Optimal reaction rate for many substrates.Risk of increased tar formation if not controlled.Monitor the reaction closely. Use of a moderator like ferrous sulfate is highly recommended.
> 160°C Rapid reaction.Significant increase in tar and other byproducts. Potential for a runaway reaction.Avoid prolonged heating at these temperatures. This range is generally too high and leads to lower yields of the desired product.

Experimental Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol is a representative example and may require optimization for different substituted anilines.

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[1]

  • Acid Addition: Slowly and with constant, vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in a controlled manner to manage the initial exotherm. Use of an ice bath for cooling during this step is recommended.[2]

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.[1]

  • Initiation and Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic.[1] Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[1] Once the reaction is self-sustaining, the external heat can be reduced or removed temporarily.

  • Completion: After the main exothermic phase has subsided, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully dilute the mixture with water.

    • Neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is also exothermic and requires cooling.

  • Purification:

    • Perform a steam distillation to isolate the crude quinoline from the tarry residue.[1]

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[1]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the Skraup synthesis.

Skraup_Troubleshooting start Start: Low Yield or Reaction Control Issue check_exotherm Is the reaction excessively vigorous? start->check_exotherm check_tar Is there excessive tar formation? check_exotherm->check_tar No add_moderator Action: Add Moderator (e.g., FeSO4) check_exotherm->add_moderator Yes slow_acid Action: Slow H2SO4 Addition with Cooling check_exotherm->slow_acid Yes optimize_temp Action: Optimize Temperature (Avoid overheating) check_tar->optimize_temp Yes improve_stirring Action: Improve Stirring (Mechanical Stirrer) check_tar->improve_stirring Yes check_initiation Did the reaction initiate properly? check_tar->check_initiation No add_moderator->check_tar slow_acid->check_tar optimize_temp->check_initiation improve_stirring->check_initiation increase_heat Action: Gently Increase Initial Heating check_initiation->increase_heat No extend_reflux Action: Extend Reflux Time check_initiation->extend_reflux Yes end End: Optimized Reaction increase_heat->end extend_reflux->end

Caption: Troubleshooting workflow for temperature optimization in Skraup synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012-11-03).
  • Skraup reaction - Wikipedia. Available at: [Link]

  • Effects of Temperature and Sulfuric Acid Levels on the Dehydration of Glycerol.
  • Preparation and Properties of Quinoline.
  • Effects of Temperature and Sulfuric Acid Levels on the Dehydration of Glycerol - ASABE Technical Library. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29). Available at: [Link]

  • Effects of Temperature and Sulfuric Acid Levels on the Dehydration of Glycerol. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents.
  • Glycerol-Based Retrievable Heterogeneous Catalysts for Single-Pot Esterification of Palm Fatty Acid Distillate to Biodiesel - NIH. (2022-10-21). Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • Making quinoline - the Skraup synthesis - YouTube. (2024-08-25). Available at: [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. Available at: [Link]

  • Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations - ResearchGate. Available at: [Link]

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017-07-18). Available at: [Link]

  • A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE - ACS Publications. Available at: [Link]

  • My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (2021-08-24). Available at: [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. Available at: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009-01-13). Available at: [Link]

  • Assessment on the Effect of Sulfuric Acid Concentration on Physicochemical Properties of Sulfated-Titania Catalyst and Glycerol Acetylation Performance - MDPI. (2021-12-17). Available at: [Link]

  • Skraup Reaction - YouTube. (2022-01-22). Available at: [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022-01-26). Available at: [Link]

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Technical Support Center: Overcoming Tar Formation in Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with one of the most common side reactions: tar formation. Here, we provide in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you optimize your reaction outcomes, minimize byproduct formation, and successfully isolate your desired quinoline products.

Troubleshooting Guide: From Tar to Target

This section addresses specific issues encountered during the Doebner-von Miller reaction in a direct question-and-answer format.

Question 1: My reaction mixture has become a thick, dark, intractable tar, resulting in a very low yield. What is the primary cause and how can I prevent this?

Root Cause Analysis: This is the most frequent challenge in Doebner-von Miller syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strongly acidic and often heated conditions required for the reaction, the carbonyl compound can readily self-condense, forming high-molecular-weight polymers that manifest as a thick, dark tar. This side reaction consumes your starting material and makes product isolation exceptionally difficult.[3]

Strategic Solutions:

  • Control Reactant Concentration with Slow Addition: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl compound. By adding the carbonyl reactant slowly (dropwise) to the heated acidic solution of the aniline, you maintain a low instantaneous concentration. This kinetically favors the desired bimolecular reaction with the aniline over the competing self-polymerization pathway.[2][3][4]

  • Employ a Biphasic Solvent System: This is a highly effective strategy to physically separate the bulk of the carbonyl compound from the harsh acidic environment. By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene) and adding it to the aniline in an acidic aqueous phase, you sequester the sensitive reactant. The reaction then occurs at the interface or in the aqueous phase as the carbonyl partitions, drastically reducing its self-polymerization.[1][3]

  • Optimize Reaction Temperature: While heat is often necessary, excessive temperatures will accelerate all reaction rates, including the undesired polymerization.[2] It is crucial to maintain the lowest effective temperature that allows the quinoline formation to proceed at a reasonable rate.[1][4] Consider a systematic temperature optimization study for your specific substrates.

  • Evaluate Your Acid Catalyst: The choice and concentration of the acid are critical. Excessively harsh conditions can promote charring and polymerization.[1][5] While strong Brønsted acids (HCl, H₂SO₄) are common, it may be beneficial to explore milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can catalyze the cyclization effectively without being as aggressive in promoting polymerization.[1][2]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation

This protocol incorporates the strategic solutions described above to favor the formation of the desired product over polymeric byproducts.

Reactants:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the aqueous mixture to reflux (approximately 100-105 °C).

  • Reactant Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours. A controlled, slow addition is critical to prevent a buildup of the aldehyde concentration.[1][2]

  • Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully and slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide or a slurry of slaked lime (calcium hydroxide) until the pH is strongly basic.[2] This step liberates the free quinoline base.

  • Workup - Isolation: The product, 2-methylquinoline, is steam-volatile. Set up for a steam distillation to separate the product from non-volatile tars and inorganic salts.[2] Collect the distillate, which will contain the product and water.

  • Extraction & Purification: Separate the organic layer of the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) to recover any dissolved product.[2] Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Question 2: My reaction produced a complex mixture of unidentified byproducts instead of tar. What could be the issue?

Root Cause Analysis: While polymerization is a major issue, other side reactions can occur, especially with sterically hindered or electronically deactivated substrates. Using γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures because steric hindrance can disfavor the desired cyclization pathway and promote alternative reactions.[1] Similarly, anilines with strong electron-withdrawing groups can be poor nucleophiles, leading to low conversion and a greater proportion of side products.

Strategic Solutions:

  • Systematic Optimization (DoE): When dealing with complex mixtures, a Design of Experiments (DoE) approach can be highly efficient. Systematically vary the acid catalyst, solvent, and temperature to identify conditions that selectively favor your desired product.[1]

  • Re-evaluate Substrate Compatibility: If using a γ-substituted carbonyl compound, the Doebner-von Miller reaction may not be the optimal synthetic route. Consider alternative quinoline syntheses like the Friedländer or Combes synthesis, which may offer better regioselectivity and yield for your specific target.

  • Address Incomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent (often an intermediate formed in the reaction) is insufficient, you may isolate partially hydrogenated byproducts.[1] In such cases, a post-reaction oxidation step using an agent like DDQ or MnO₂ can convert these impurities to the desired aromatic quinoline.[1]

Data & Workflow Visualization
Impact of Reaction Parameters on Tar Formation

The following table summarizes general trends for key reaction parameters. Optimal conditions will always be substrate-dependent and require empirical validation.

ParameterConditionEffect on Tar FormationEffect on YieldRecommendation
Temperature High (>120 °C)Significantly IncreasesDecreasesMaintain the lowest effective temperature.[2][4]
Low (80-100 °C)DecreasesMay slow reaction rateOptimal for most systems.
Acid Catalyst High Conc. Strong AcidIncreasesVariableUse the mildest effective acid and concentration.[1][5]
Lewis Acid (e.g., ZnCl₂)Generally LowerSubstrate DependentGood alternative to strong Brønsted acids.[1][2]
Carbonyl Addition Rapid / All at onceSignificantly IncreasesDecreasesAdd dropwise over 1-2 hours.[2][3]
Slow / DropwiseSignificantly DecreasesIncreasesStrongly Recommended.
Solvent System Homogeneous (Aqueous)HighLowAvoid if possible.
Biphasic (Water/Toluene)Significantly DecreasesIncreasesStrongly Recommended. [1][3]
Reaction Pathways: Quinoline Synthesis vs. Tar Formation

G cluster_reactants Reactants cluster_conditions Conditions cluster_pathways Reaction Pathways Aniline Aniline Michael_Addition 1. Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Self-Condensation / Polymerization Carbonyl->Polymerization [High Conc.] Acid Acid Catalyst (H+) Acid->Polymerization Heat Heat (Δ) Cyclization 2. Cyclization & Dehydration Michael_Addition->Cyclization Intramolecular Oxidation 3. Oxidation Cyclization->Oxidation Quinoline Desired Quinoline Product Oxidation->Quinoline Tar Tar / Polymeric Byproducts Polymerization->Tar

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting Workflow

G start Start Reaction tar Significant Tar Formation? start->tar optimize Implement Mitigation Strategies: 1. Slow, dropwise addition of carbonyl 2. Use biphasic solvent system (e.g., water/toluene) 3. Lower reaction temperature 4. Optimize acid catalyst (type and concentration) tar->optimize Yes complex_mix Complex Mixture or Hydrogenated Byproducts? tar->complex_mix No re_run Re-run Reaction optimize->re_run re_run->tar purify Purify Product (Steam Distillation, Chromatography, Acid-Base Extraction) complex_mix->purify No alt_route Consider Alternative Synthetic Route (e.g., Friedländer, Combes) complex_mix->alt_route Yes (Complex Mixture) post_oxidize Incorporate Post-Reaction Oxidation Step (e.g., DDQ, MnO₂) complex_mix->post_oxidize Yes (Hydrogenated) end Successful Synthesis purify->end post_oxidize->purify

Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective method to prevent tar formation? A1: The most effective and widely recommended strategy is to use a combination of slow, dropwise addition of the α,β-unsaturated carbonyl compound and a biphasic solvent system (e.g., water/toluene).[1][3] This approach addresses the root cause by keeping the concentration of the polymerizable starting material low in the reactive acidic phase.

Q2: I am using a substituted aniline with an electron-withdrawing group and getting very low yields. Is this related to tar formation? A2: Yes, indirectly. Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly. This slower desired reaction rate gives the α,β-unsaturated carbonyl compound more time and opportunity to undergo the competing side reaction of polymerization, leading to lower yields and potentially more tar. For such substrates, you may need to use more forcing conditions or consider alternative synthetic routes.

Q3: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction? A3: Yes, ketones can be used, but the reaction is often more successful and higher-yielding with α,β-unsaturated aldehydes.[1] Ketones are generally less reactive, and those with significant steric bulk may lead to lower yields or the formation of complex product mixtures due to steric hindrance.[1]

Q4: How can I purify my desired quinoline product from the tarry byproducts? A4: Purification can be challenging. A multi-step approach is often best:

  • Initial Filtration: Begin by filtering the crude mixture through a plug of silica gel or celite to remove the most insoluble, high-molecular-weight polymers.[1]

  • Steam Distillation: If your quinoline product is volatile, steam distillation is an excellent and classic method to separate it from non-volatile tar.[2]

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The basic quinoline will move to the aqueous layer, leaving neutral polymeric material behind. Then, basify the aqueous layer and re-extract the pure quinoline back into an organic solvent.[5]

  • Column Chromatography: This is a standard method for non-volatile products. However, be prepared for difficult separations that may require significant amounts of solvent.[1]

References
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Doebner–Miller reaction. Wikipedia. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

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Technical Support Center: Purification Challenges with Crude 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dimethylquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in purifying this compound. Its unique structure, featuring a basic quinoline nitrogen and an acidic carboxylic acid group, presents specific hurdles that require a systematic and well-understood approach. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses like the Doebner-von Miller reaction or related condensations, common impurities include:

  • Unreacted Starting Materials: Such as the aniline precursor, pyruvic acid, or aldehydes.

  • Regioisomers: Depending on the substitution pattern of the aniline used, isomers with the carboxylic acid group at different positions can form.

  • Byproducts from Side Reactions: Polymerization products or tars, which are common in condensation reactions, can be a significant issue.

  • Neutral Intermediates: Incomplete cyclization or oxidation steps can leave neutral, non-acidic impurities in the crude mixture.

Q2: I have a crude solid. Which purification technique should I attempt first?

A2: For a solid crude product, a well-designed acid-base extraction is often the most effective first step.[1] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[2][3] Following the extraction, recrystallization is typically the best method to achieve high purity. Column chromatography should be reserved for situations where these methods fail to separate closely related impurities.

Q3: My compound is a persistent, sticky gum or oil and refuses to crystallize. What's the cause and what should I do?

A3: "Oiling out" or the formation of a gum is a common problem that usually indicates the presence of impurities that depress the melting point or that the compound is supersaturated in a solvent where it has high solubility even when cold.[4] To address this:

  • Re-evaluate Your Solvent: The current solvent may be too good. Try a less polar solvent or a binary solvent system where your compound has lower solubility at room temperature.

  • Slow Down Cooling: Allow the hot, dissolved solution to cool to room temperature very slowly (e.g., by placing the flask in an insulated container). Do not rush to put it in an ice bath.[4]

  • Use a More Dilute Solution: The concentration of your compound might be too high, preventing the formation of an ordered crystal lattice. Add more hot solvent before cooling.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q4: Why is my compound streaking badly on a silica gel TLC plate, and how can I fix it?

A4: This is a classic issue for quinoline derivatives. The streaking (or tailing) is caused by a strong interaction between the basic nitrogen on the quinoline ring and the acidic silanol groups on the surface of the silica gel.[5][6] This leads to a portion of the compound being irreversibly adsorbed or moving very slowly, causing the streak.

To resolve this, you must modify your mobile phase:

  • For an Acidic Compound: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent. This keeps the carboxylic acid group fully protonated, minimizing its interaction with the silica.[1]

  • To Counteract the Basic Nitrogen: Alternatively, add a small amount (0.5-2%) of a base like triethylamine (NEt₃) or ammonia. This neutralizes the acidic sites on the silica gel, preventing the basic quinoline nitrogen from binding strongly.[5][6]

Section 2: Troubleshooting Guide: Purification by Acid-Base Extraction

Acid-base extraction is a powerful technique for purifying carboxylic acids by separating them from non-acidic impurities.[2][7] The process involves converting the water-insoluble carboxylic acid into a water-soluble salt, which can then be separated in an aqueous layer.

Problem: My crude product contains significant neutral or basic impurities that co-crystallize with my desired acid.

Solution: A Step-by-Step Protocol for Acid-Base Extraction.

This protocol is designed to selectively isolate this compound.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in an appropriate organic solvent in which both the desired compound and impurities are soluble. Ethyl acetate or dichloromethane are good starting points. Place this solution in a separatory funnel.

  • Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Use a volume roughly equal to the organic layer.

    • Causality: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the carboxylic acid (forming the water-soluble sodium salt) but generally not strong enough to react with less acidic protons or cause unwanted side reactions.[7][8]

  • Mixing and Separation: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that is generated from the acid-base reaction. Allow the layers to fully separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer (containing the sodium salt of your compound) into a clean flask.

  • Repeat Extraction: Repeat steps 2-4 on the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[1] Combine all aqueous extracts. The organic layer, which contains neutral and basic impurities, can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. This decreases the solubility of the carboxylic acid upon its formation. Slowly, and with stirring, add a strong acid like 6M HCl dropwise until the solution becomes acidic (test with pH paper).[1] You should see a precipitate form as the water-soluble salt is converted back into the neutral, water-insoluble carboxylic acid.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.[4]

  • Drying: Dry the purified solid under vacuum to remove residual water.

Visualization: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ (Weak Base) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral/Basic Impurities separate->organic_layer Discard aqueous_layer Aqueous Layer: Sodium Salt of Acid separate->aqueous_layer Collect acidify Acidify with HCl to pH < 4 aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Filter, Wash & Dry precipitate->filter final_product Purified Solid Acid filter->final_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.

Problem: I am unable to find a suitable solvent system for recrystallization, or my purity does not improve.

Solution: A Systematic Approach to Solvent Screening.

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] Given the mixed polarity of this compound, a binary solvent system is often required.

Experimental Protocol: Solvent Screening
  • Place a small amount (10-20 mg) of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. If the compound dissolves easily, that solvent is unsuitable as a primary recrystallization solvent but might be the "good" solvent in a binary pair.

  • If the compound is insoluble at room temperature, heat the test tube gently. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals that form.

  • Record your observations in a table to make an informed decision.

Data Presentation: Solvent Screening Template
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
Ethanol
Ethyl Acetate
Toluene
Acetone
Water
Binary Paire.g., Dissolve in hot Ethanol, add Water until cloudy.

If purity is not improving after recrystallization:

  • Inappropriate Solvent Choice: The impurities may have a solubility profile very similar to your product in the chosen solvent. A different solvent system is needed.[4]

  • Co-crystallization: The impurity and your product may be crystallizing together. This is a difficult problem that may require switching to a different purification method, like column chromatography.[4]

Section 4: Troubleshooting Guide: Column Chromatography

When other methods fail, chromatography is necessary. However, the structure of this compound presents a significant challenge on standard silica gel.

Problem: My compound streaks, gives poor separation, or decomposes on a silica gel column.

Solution: Modifying the Stationary and Mobile Phases.

The interaction between the basic quinoline nitrogen and acidic silica is the primary cause of these issues.[5][6] The acidic proton of the carboxyl group can also interact strongly.[1]

Visualization: Troubleshooting Chromatography Issues

G start Poor Separation/ Streaking on TLC q1 Is the compound streaking badly? start->q1 add_modifier Add Mobile Phase Modifier q1->add_modifier Yes change_eluent Optimize Mobile Phase q1->change_eluent No modifier_acid Add 0.5-1% Acetic Acid (for Carboxylic Acid) add_modifier->modifier_acid modifier_base Add 0.5-2% Triethylamine (for Quinoline Nitrogen) add_modifier->modifier_base q2 Still streaking? modifier_acid->q2 modifier_base->q2 q2->start No, run column change_stationary Change Stationary Phase q2->change_stationary Yes change_polarity Systematically vary solvent polarity (e.g., Hexane/EtOAc) change_eluent->change_polarity change_polarity->q1 Re-evaluate alumina Use Alumina (Neutral or Basic) change_stationary->alumina reverse_phase Use Reverse-Phase (C18) with aq. buffer/ACN change_stationary->reverse_phase

Caption: Decision tree for troubleshooting quinoline chromatography.

Experimental Protocol: Column Chromatography with Modifiers
  • Select an Eluent System: First, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your compound an Rf value of ~0.2-0.3 on a TLC plate.

  • Add Modifier: Based on the troubleshooting diagram, add the appropriate modifier to your chosen eluent system.

    • To suppress carboxyl acidity: Add 0.5-1% acetic acid. This will ensure the compound remains protonated and interacts less with the silica.[1]

    • To block silica acidity: Add 0.5-2% triethylamine. This will compete for the acidic sites on the silica, allowing the basic quinoline to elute more cleanly.[5]

  • Prepare the Column: Pack your column using the fully modified eluent system. Never add the modifier to the column after packing with the unmodified solvent.

  • Load and Elute: Load your sample (pre-adsorbed onto a small amount of silica for best results) and run the column, collecting fractions.

  • Analyze Fractions: Use TLC to analyze the collected fractions and identify those containing your pure product.

Section 5: Purity Assessment

After purification, you must verify the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is the standard method.

Problem: How do I set up an analytical HPLC method to confirm the purity of my final product?

Solution: A General-Purpose Reversed-Phase HPLC Method.

Reversed-phase HPLC is well-suited for this molecule.[9][10] A C18 column is a robust starting point. The mobile phase should be acidic to ensure the carboxylic acid is protonated and the quinoline nitrogen is protonated, leading to sharp, symmetrical peaks.

Data Presentation: Recommended Analytical HPLC Parameters
ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good separation of moderately polar compounds.[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure consistent protonation and sharp peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase HPLC.
Gradient 10% to 95% B over 15 minutesA broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 325 nmThe quinoline core has strong UV absorbance.[9]
Column Temp. 30°CControlled temperature ensures reproducible retention times.[9]
Injection Vol. 10 µLStandard injection volume.
Sample Prep 1 mg/mL stock in Methanol or DMF, diluted in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved in the mobile phase to prevent precipitation on the column.
References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Ito, Y., et al. (2006). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A. Retrieved from [Link]

  • Google Patents. (1990). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Krasovskaya, N., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic advice and actionable solutions grounded in chemical principles.

Scenario 1: Low Yield in Friedländer Annulation

Question: I am consistently obtaining low yields (<30%) in my Friedländer synthesis of a polysubstituted quinoline. My starting materials are a 2-aminoaryl ketone and an acyclic ketone with an α-methylene group. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors. Let's diagnose the potential issues systematically.[1][2]

  • Causality: The Friedländer annulation is a condensation reaction followed by a cyclodehydration.[3][4] Each step is sensitive to catalyst choice, temperature, and substrate reactivity. Inefficient catalysis can stall the reaction, while harsh conditions can degrade starting materials or the desired product.[1]

  • Troubleshooting Steps:

    • Catalyst Inactivity or Suboptimal Choice: Traditional strong acids (H₂SO₄) or bases (KOH) can promote side reactions like the self-condensation (aldol) of your methylene ketone.[1][2]

      • Solution: Switch to a milder, more efficient catalyst. Lewis acids like indium(III) triflate (In(OTf)₃) have shown excellent efficacy under solvent-free conditions.[5] Alternatively, solid acid catalysts (e.g., silica nanoparticles, sulfated zirconia) or acidic ionic liquids can offer high yields with easier workup.[2] For a greener approach, consider catalysts like p-toluenesulfonic acid (p-TSA) in water.[6][7]

    • Harsh Reaction Conditions: High temperatures can lead to thermal degradation.

      • Solution: Optimize the reaction temperature. If using a milder catalyst like choline hydroxide in water, a gentle 50°C might be optimal.[1] For solvent-free reactions with ionic liquids, you might need around 80°C.[1] Consider microwave-assisted synthesis, which can dramatically reduce reaction times to mere minutes at elevated temperatures (e.g., 160°C with acetic acid as both catalyst and solvent), often improving yields.[1]

    • Poor Reactant Solubility: If your starting materials are not fully dissolved, the reaction kinetics will be severely hampered.

      • Solution: Choose an appropriate solvent. While traditional options include ethanol or DMF, greener solvents like water can be highly effective, especially with a compatible catalyst.[1][8]

    • Formation of Side Products: Competing reactions are a primary cause of low yields.

      • Solution: Besides choosing a milder catalyst, monitor the reaction closely with TLC or LC-MS to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.[1]

Scenario 2: Uncontrolled Exotherm and Tar Formation in Skraup Synthesis

Question: My Skraup synthesis of unsubstituted quinoline from aniline and glycerol is extremely vigorous and produces a significant amount of black tar, making purification a nightmare. How can I moderate the reaction and improve the product quality?

Answer: The Skraup synthesis is notoriously exothermic and prone to charring due to the use of concentrated sulfuric acid and an oxidizing agent at high temperatures.[9][10] Controlling this reaction is key to achieving a reasonable yield and simplifying purification.

  • Causality: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring.[11][12][13] Each of these steps is highly exothermic, and the strongly acidic and oxidizing environment can easily lead to polymerization and degradation of the organic materials.[9]

  • Troubleshooting Steps:

    • Controlling the Exotherm: The violent nature of the reaction is a primary safety and yield concern.

      • Solution: The classic and most effective solution is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by extending it over a longer period.[9][14][15] Boric acid can also be employed for this purpose.[9]

    • Minimizing Tar Formation: Tar is a result of uncontrolled polymerization and degradation.

      • Solution: In addition to using a moderator, control the rate of acid addition. Add the concentrated sulfuric acid slowly with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[9] Avoid excessively high temperatures; the reaction should be initiated with gentle heating, and then the exotherm should be carefully managed.[9]

    • Substrate Deactivation: If you are using a substituted aniline, be aware of the substituent's electronic effect.

      • Insight: Strongly electron-withdrawing groups (like a nitro group) on the aniline can severely decrease its nucleophilicity, leading to very low yields under standard Skraup conditions.[16] In such cases, a different synthetic route might be more appropriate.

Scenario 3: Poor Regioselectivity in Combes Synthesis

Question: I am attempting to synthesize a 2,4-disubstituted quinoline using the Combes synthesis with an unsymmetrical β-diketone. I'm getting a mixture of two regioisomers that are difficult to separate. How can I control the regiochemical outcome?

Answer: Regioselectivity is a well-known challenge in the Combes synthesis when using unsymmetrical β-diketones.[17][18] The outcome is a delicate balance of steric and electronic factors, which can be influenced by modifying the substrates or reaction conditions.

  • Causality: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form an enamine intermediate, followed by an intramolecular electrophilic aromatic substitution (the annulation step) to form the quinoline ring.[11][18][19] When the β-diketone is unsymmetrical, the initial condensation can occur at two different carbonyl groups, and the subsequent cyclization can lead to two different products.

  • Troubleshooting Steps:

    • Steric Hindrance: This is often the most dominant factor.

      • Solution: Modify your substrates to exploit steric effects. Increasing the steric bulk of one of the substituents on the β-diketone will favor the initial nucleophilic attack of the aniline at the less hindered carbonyl group.[17] Similarly, using a bulkier substituent on the aniline can direct the cyclization to the less hindered position on the aromatic ring.[17][18]

    • Electronic Effects: The electronic nature of substituents on the aniline can influence the rate-determining annulation step.

      • Solution: Methoxy-substituted anilines (electron-donating) have been observed to favor the formation of 2-CF₃-quinolines in specific modified Combes reactions, while chloro- or fluoro-substituted anilines (electron-withdrawing) favor the 4-CF₃ regioisomer.[18] Carefully consider the electronic properties of your aniline substrate.

    • Reaction Conditions: The catalyst and solvent can play a significant role.

      • Solution: Systematically vary the acid catalyst (e.g., H₂SO₄, polyphosphoric acid) and solvent.[17][19] Sometimes, a change in solvent polarity or reaction temperature can shift the equilibrium between the intermediates, favoring one regioisomeric pathway over the other.[17]

Catalyst Selection Workflow

This diagram illustrates a logical workflow for selecting an appropriate catalyst system for your quinoline synthesis.

G cluster_0 cluster_1 cluster_2 start Define Synthesis Goal (e.g., Friedländer, Combes) substrate Analyze Substrate Properties (Sterics, Electronics) start->substrate scale Consider Scale & Purity (Lab vs. Process) substrate->scale catalyst_type Choose Catalyst Type scale->catalyst_type homogeneous Homogeneous (e.g., p-TsOH, Lewis Acids) catalyst_type->homogeneous High Selectivity, Milder Conditions heterogeneous Heterogeneous (e.g., Zeolites, Nanocatalysts) catalyst_type->heterogeneous Easy Separation, Recyclability experiment Perform Initial Experiment homogeneous->experiment heterogeneous->experiment analysis Analyze Outcome (Yield, Purity, Selectivity) experiment->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot success Successful Synthesis analysis->success Goal Met optimize Optimize Conditions (Temp, Solvent, Time) troubleshoot->optimize Problem Identified optimize->experiment Re-evaluate

Caption: A decision-making workflow for catalyst selection in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A1: The choice depends on your specific experimental needs and priorities.[15]

  • Homogeneous catalysts (e.g., p-TsOH, ZnCl₂, ionic liquids) are in the same phase as the reactants. This often leads to higher activity and selectivity under milder reaction conditions because the active sites are readily accessible.[15][20] However, separating the catalyst from the product can be difficult and costly, which is a significant drawback for scale-up.[20]

  • Heterogeneous catalysts (e.g., zeolites, metal oxides, polymer-supported catalysts, nanocatalysts) are in a different phase.[15] Their primary advantage is the ease of separation from the reaction mixture (usually by simple filtration) and their potential for recycling, making them ideal for greener, more sustainable, and larger-scale industrial processes.[15][21] Nanocatalysts, a subset of heterogeneous catalysts, offer additional benefits like extremely high surface area and reactivity.[22][23]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Separation Difficult, often requires extraction or chromatographyEasy, typically filtration
Recyclability Often difficult and expensiveGenerally straightforward
Selectivity Often higher due to well-defined active sitesCan be lower, potential for multiple active sites
Reaction Conditions Typically milder (lower temperature/pressure)Can require harsher conditions
Ideal Use Case Lab-scale synthesis, mechanistic studiesIndustrial processes, green chemistry applications

Q2: What are "green" catalytic options for quinoline synthesis?

A2: Green chemistry principles aim to reduce the environmental impact of chemical processes.[6] For quinoline synthesis, this involves several strategies:

  • Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or ethanol.[6][8] Water, in particular, has been used effectively in reactions catalyzed by p-TSA or choline hydroxide.[1][7]

  • Reusable Catalysts: Employing heterogeneous catalysts that can be recovered and reused multiple times without significant loss of activity.[22] This includes nanocatalysts like magnetic Fe₃O₄ nanoparticles, which can be easily separated using an external magnet and have been shown to be reusable for at least five cycles.[22]

  • Alternative Energy Sources: Using microwave or ultrasound irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions by minimizing thermal decomposition.[1][6]

  • Biocatalysts: Enzymes like α-amylase are being explored as biocatalysts for certain quinoline syntheses, offering a highly sustainable option.[24] Metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), also represent a promising green alternative.[25]

Q3: Can nanocatalysts improve the efficiency of the Friedländer synthesis?

A3: Absolutely. Nanocatalysts offer significant advantages over traditional homogeneous and heterogeneous catalysts due to their unique properties.[22][23]

  • High Surface Area: Nanocatalysts have a very high surface-area-to-volume ratio, which means more active sites are available for the reactants, leading to higher reaction rates and efficiency.[26]

  • High Activity and Selectivity: Their unique electronic and surface properties can lead to enhanced catalytic activity and selectivity, often allowing reactions to proceed under milder conditions.[22][23]

  • Reusability: Many nanocatalysts, especially those based on magnetic cores (e.g., Fe₃O₄), are designed for easy recovery and reuse, aligning with green chemistry principles.[22]

  • Examples: Various nanocatalysts have been successfully employed. For instance, Fe₃O₄ nanoparticles have been used to catalyze three-component reactions to form pyrimido[4,5-b]quinolones in water with high yields (88-96%).[22] Copper-based nanocatalysts are also widely investigated for various organic transformations, including quinoline synthesis.[22]

Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for an acid-catalyzed Friedländer synthesis, a common and versatile method.[15]

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

    • Ethanol or Toluene (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the solvent.

    • Add the p-TsOH catalyst to the mixture.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir vigorously.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted quinoline.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This protocol uses molecular iodine as a mild and efficient catalyst, often under solvent-free conditions.[1][27]

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • Active methylene compound (1.2 mmol)

    • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Procedure:

    • In a clean round-bottom flask, combine the 2-aminoaryl ketone and the active methylene compound.

    • Add the molecular iodine catalyst.

    • Heat the reaction mixture (typically to 80-100°C) with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify as necessary.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized mechanism for the acid-catalyzed Friedländer Annulation, highlighting the key role of the catalyst.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclodehydration ketone α-Methylene Ketone enolate Enolate Intermediate ketone->enolate + H⁺ (Catalyst) - H₂O aldol_adduct Aldol Adduct enolate->aldol_adduct amino_ketone 2-Aminoaryl Ketone amino_ketone->aldol_adduct enone α,β-Unsaturated Ketone (Intermediate) aldol_adduct->enone - H₂O intramolecular Intramolecular Michael Addition enone->intramolecular Amino group attacks dehydration Dehydration intramolecular->dehydration + H⁺ (Catalyst) quinoline Substituted Quinoline dehydration->quinoline - H₂O catalyst_out Catalyst (H⁺) Regenerated catalyst_in Catalyst (H⁺)

Caption: Generalized mechanism for the acid-catalyzed Friedländer synthesis.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Parmar, M. C. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH.
  • Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922).
  • (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journals.
  • (n.d.). Comparison between heterogeneous, homogeneous, and nanocatalyst.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • (2021).
  • (n.d.).
  • (n.d.).
  • (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • (n.d.). Friedländer synthesis of quinoline derivatives.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • (n.d.). Combes Quinoline Synthesis.
  • (2017). Skraup Synthesis of Quinoline - tips/pointers. Reddit.
  • NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube.
  • (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Phenylquinoline-4-carboxylic Acid: A Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of 2-phenylquinoline-4-carboxylic acid, a prominent member of the quinoline derivative family. While the initial topic focused on 2,4-dimethylquinoline-7-carboxylic acid, a thorough literature review revealed a lack of substantial biological data for this specific molecule. In contrast, 2-phenylquinoline-4-carboxylic acid serves as a well-characterized and scientifically significant analogue, with a wealth of available experimental data, particularly in the realm of oncology. This guide will, therefore, focus on this compound as a representative model to showcase the therapeutic potential of the quinoline-4-carboxylic acid scaffold.

We will explore its mechanism of action as a histone deacetylase (HDAC) inhibitor, compare its efficacy against established anticancer agents, and provide detailed protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this chemical scaffold in their work.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[2][3] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological profile, making it a fertile ground for drug discovery. Among these, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds.[1]

Mechanism of Action: Targeting Epigenetics through HDAC Inhibition

Recent research has highlighted the potential of 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[5]

Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6] The general pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap region.[5] In the case of the studied derivatives, the 2-phenylquinoline-4-carboxylic acid moiety acts as the cap group, which interacts with the surface of the enzyme's active site.[4]

HDAC_Inhibition_Pathway cluster_0 Normal Cell Regulation cluster_1 Cancer Cell Dysregulation cluster_2 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) HDAC Histone Deacetylases (HDACs) ac Acetylation HAT->ac deac Deacetylation HDAC->deac overexpressed_HDAC Overexpressed HDACs histones_hyper Hypoacetylated Histones (Condensed Chromatin) overexpressed_HDAC->histones_hyper Excessive Deacetylation PQCA 2-Phenylquinoline-4-carboxylic Acid Derivative (HDACi) TSG_silencing Tumor Suppressor Gene Silencing histones_hyper->TSG_silencing proliferation Uncontrolled Cell Proliferation TSG_silencing->proliferation HDAC_inhibited Inhibited HDACs PQCA->HDAC_inhibited Inhibition histones_re Re-acetylated Histones (Relaxed Chromatin) HDAC_inhibited->histones_re Allows Acetylation TSG_expression Tumor Suppressor Gene Re-expression histones_re->TSG_expression cell_cycle_arrest Cell Cycle Arrest & Apoptosis TSG_expression->cell_cycle_arrest

Figure 1: Mechanism of HDAC Inhibition by 2-Phenylquinoline-4-carboxylic Acid Derivatives.

Comparative Analysis of Biological Activity

The efficacy of 2-phenylquinoline-4-carboxylic acid derivatives has been evaluated against various cancer cell lines and compared to the established HDAC inhibitor, SAHA (Vorinostat). The following tables summarize the key experimental data from published studies.

In Vitro HDAC Inhibitory Activity

The inhibitory concentration (IC50) values demonstrate the potency of these compounds against specific HDAC isoforms. Notably, certain derivatives exhibit selectivity for HDAC3.[6]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Citation
Derivative D28 >1,000>1,00024.45>1,000[6]
Derivative D29 32.59183.50.477>1,000[6]
SAHA (Vorinostat) 0.0340.060.030.01[6]
*Note: D28 and D29 are hydroxamic acid and hydrazide derivatives of 2-phenylquinoline-4-carboxylic acid, respectively.
In Vitro Antiproliferative Activity

The antiproliferative activity of these compounds is assessed by their ability to inhibit the growth of various cancer cell lines. The IC50 values represent the concentration required to inhibit 50% of cell growth.

CompoundK562 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)Citation
Derivative D28 1.021.081.115.66[6]
SAHA (Vorinostat) 1.933.512.583.74[6]
Note: D28 is a hydroxamic acid derivative of 2-phenylquinoline-4-carboxylic acid.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the validation of 2-phenylquinoline-4-carboxylic acid's biological activity are provided below.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction

The Doebner reaction is a classic and efficient one-pot method for synthesizing 2-substituted quinoline-4-carboxylic acids.[3][7]

Doebner_Reaction_Workflow start Start Materials reagents Aniline + Benzaldehyde + Pyruvic Acid start->reagents reflux Reflux at 80°C for 3 hours reagents->reflux solvent Ethanol solvent->reflux catalyst Fe(OTf)3 (Iron(III) triflate) catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Crude Product cool->precipitate filter Filtration precipitate->filter recrystallize Recrystallization from Ethanol filter->recrystallize product Pure 2-Phenylquinoline- 4-carboxylic Acid recrystallize->product

Figure 2: Workflow for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid.

Step-by-Step Protocol: [3]

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg).

  • Add ethanol (5 mL) as the solvent.

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which will cause the crude product to precipitate.

  • Filter the precipitate and recrystallize from ethanol to obtain the pure product.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Step-by-Step Protocol: [5][6]

  • Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit containing the HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDACs), a fluorogenic substrate, and an assay buffer.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-phenylquinoline-4-carboxylic acid derivative) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution provided in the kit to each well. This solution stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative activity of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

2-Phenylquinoline-4-carboxylic acid and its derivatives represent a promising and versatile scaffold for the development of novel anticancer therapeutics.[4][8] Their demonstrated activity as HDAC inhibitors, coupled with their potent antiproliferative effects against a range of cancer cell lines, underscores their therapeutic potential.[5][6] The synthetic accessibility of this scaffold through methods like the Doebner reaction further enhances its attractiveness for medicinal chemistry campaigns.[3][7] Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to advance them towards clinical development.

References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • He, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Scientific.net. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.net. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936335. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936335. Available at: [Link]

  • He, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936335. Available at: [Link]

  • Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843152. Available at: [Link]

  • Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843152. Available at: [Link]

  • ResearchGate. (2018). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. Available at: [Link]

  • He, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the therapeutic efficacy of a small molecule is inextricably linked to its specificity for the intended biological target. Off-target effects, stemming from a molecule's interaction with unintended proteins, are a primary driver of adverse events and a significant contributor to late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 2,4-Dimethylquinoline-7-carboxylic acid as a central case study. While specific experimental data for this molecule is not yet extensively available in the public domain, this document will equip researchers with the strategic and technical knowledge to thoroughly characterize its selectivity profile and that of other quinoline-based pharmacophores.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer and antileishmanial properties.[3][4] However, this structural versatility also presents a challenge, as minor modifications to the quinoline core can significantly alter target engagement and lead to unforeseen off-target interactions. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory formality but a cornerstone of robust drug discovery.[5]

Part 1: Strategic Framework for Cross-Reactivity Assessment

A comprehensive cross-reactivity assessment is a multi-pronged endeavor, integrating computational predictions with empirical testing. The goal is to build a detailed "selectivity map" of the compound, identifying not only its primary target but also any secondary or tertiary interactions that could influence its therapeutic window.

In Silico Profiling: The First Line of Inquiry

Before embarking on costly and time-consuming wet lab experiments, computational methods offer a rapid and cost-effective means to predict potential off-target interactions.[6] These approaches leverage the structural information of the query molecule to identify proteins with similar ligand binding sites.

  • Molecular Similarity Analysis: This technique compares the 2D or 3D structure of this compound against databases of compounds with known biological activities.[7] A high degree of similarity to a molecule with a known off-target liability can serve as an early warning sign, guiding the selection of specific assays for experimental validation.

  • Inverse Virtual Screening: In this approach, the structure of this compound is "docked" into the binding sites of a large panel of proteins.[4] This can help to identify potential off-targets that may not have been predicted by simple similarity analysis.

Tiered Experimental Screening: From Broad to Deep

Experimental cross-reactivity screening should be approached in a tiered manner, starting with broad panels and progressing to more focused, in-depth studies as needed.

  • Tier 1: Broad Panel Screening: The initial screen should involve testing this compound against a broad panel of targets, such as a kinase panel (e.g., KinomeScan) and a safety pharmacology panel that includes key receptors, ion channels, and transporters.[5] These panels provide a wide-angle view of the compound's potential off-target activities.

  • Tier 2: Focused Hit Validation: Any "hits" identified in the broad panel screen should be subjected to more rigorous validation using orthogonal assays. This could involve, for example, confirming a kinase hit with a cell-based assay that measures the phosphorylation of a known substrate.

  • Tier 3: In-Depth Mechanistic Studies: For validated off-targets of particular concern, more in-depth studies may be warranted to elucidate the mechanism of interaction and its potential physiological consequences.

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study:

Cross_Reactivity_Workflow cluster_in_silico In Silico Profiling cluster_experimental Experimental Validation cluster_outcome Outcome in_silico_start 2,4-Dimethylquinoline- 7-carboxylic acid similarity Molecular Similarity Analysis in_silico_start->similarity ivs Inverse Virtual Screening in_silico_start->ivs potential_off_targets Predicted Off-Targets similarity->potential_off_targets ivs->potential_off_targets tier1 Tier 1: Broad Panel Screening (e.g., Kinase Panel) potential_off_targets->tier1 Guide Assay Selection tier2 Tier 2: Hit Validation (Orthogonal Assays) tier1->tier2 Hits tier3 Tier 3: Mechanistic Studies tier2->tier3 Confirmed Off-Targets selectivity_profile Comprehensive Selectivity Profile tier3->selectivity_profile

Caption: A tiered approach to cross-reactivity assessment, from in silico prediction to experimental validation.

Part 2: Experimental Protocols for Cross-Reactivity Assessment

The choice of experimental assay is critical for generating reliable and interpretable cross-reactivity data. Below are representative protocols for key assays.

Kinase Profiling: A Common Source of Off-Target Effects

Kinases are a large family of enzymes that are frequently implicated in off-target drug effects. A competitive binding assay is a common method for kinase profiling.

Protocol: Competitive Binding Kinase Assay

  • Immobilization: An active kinase is immobilized on a solid support.

  • Incubation: The immobilized kinase is incubated with a fluorescently labeled ligand (tracer) and a range of concentrations of this compound.

  • Competition: this compound competes with the tracer for binding to the kinase.

  • Detection: The amount of tracer bound to the kinase is quantified using a fluorescence reader. A decrease in fluorescence indicates that this compound is binding to the kinase.

  • Data Analysis: The data is used to calculate the dissociation constant (Kd) or IC50 value, which represents the concentration of this compound required to inhibit 50% of tracer binding.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

CETSA is a powerful method for assessing target engagement in a more physiologically relevant cellular environment.[8] It is based on the principle that a protein becomes more thermally stable when it is bound to a ligand.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis: The cells are lysed to release the proteins.

  • Separation: The soluble protein fraction is separated from the precipitated (denatured) protein fraction by centrifugation.

  • Detection: The amount of a specific target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

The decision tree for hit validation is a critical part of the process:

Hit_Validation_Decision_Tree start Initial Hit from Broad Panel Screen dose_response Perform Dose-Response Curve in Primary Assay start->dose_response ic50 Determine IC50/Kd dose_response->ic50 orthogonal_assay Validate with Orthogonal Assay (e.g., Cell-Based) ic50->orthogonal_assay Potent? no_further_action No Further Action/ De-prioritize ic50->no_further_action Not Potent confirmation Hit Confirmed? orthogonal_assay->confirmation mechanistic_studies Proceed to Mechanistic Studies confirmation->mechanistic_studies Yes confirmation->no_further_action No

Sources

A Researcher's Guide to Comparative Docking Studies of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[3][4][5] This versatility makes the quinoline scaffold a "privileged structure" in drug discovery, continually inspiring the design of novel therapeutic agents.[3]

At the heart of modern, rational drug design is molecular docking, a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.[6][7][8] By simulating the binding process, researchers can estimate the strength of the interaction—the binding affinity—and visualize the specific molecular interactions that stabilize the complex. This in silico approach is indispensable for prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources.[9]

This guide provides a comprehensive framework for conducting and interpreting comparative docking studies of quinoline-based compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure the scientific integrity of your findings.

Phase 1: Designing a Robust Comparative Docking Study

A successful comparative docking study is not merely about generating docking scores; it is a systematic investigation built on a foundation of careful planning and rigorous validation. The primary goal is to generate reliable, comparable data that can confidently guide further drug discovery efforts.

The overall workflow involves several critical stages, from target and ligand preparation to the final analysis of results. Each step has a profound impact on the quality of the outcome.

Workflow of a Comparative Molecular Docking Study

Below is a generalized workflow illustrating the key phases of a comparative docking study.

Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Target Selection (e.g., EGFR, DNA Gyrase) Retrieve PDB File PrepProt Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid Active Site Definition (Grid Box Generation) PrepProt->Grid LigLib Ligand Library Preparation (Quinoline Derivatives) (2D to 3D, energy minimization) Docking Molecular Docking (Run simulations for all quinoline derivatives) LigLib->Docking Validation Protocol Validation (Re-docking of co-crystallized ligand) Grid->Validation Validation->Docking Analysis Post-Docking Analysis (Binding energy, H-bonds, hydrophobic interactions) Docking->Analysis Compare Comparative Analysis (Rank compounds, correlate with experimental data if available) Analysis->Compare Conclusion Lead Optimization & Experimental Testing Compare->Conclusion Identify Lead Candidates Analysis Logic A Docking Simulation Output B Low Docking Score (e.g., < -7 kcal/mol) A->B C Favorable Interaction Profile (H-Bonds, Pi-Pi Stacking) A->C E High Docking Score (e.g., > -5 kcal/mol) A->E F Poor/Few Interactions A->F D Strong Predicted Binding Affinity B->D C->D H Hypothesis: Potential Biological Activity D->H G Weak Predicted Binding Affinity E->G F->G I Hypothesis: Likely Inactive G->I

Caption: Logical flow from docking scores and interactions to a biological hypothesis.

Conclusion and Future Directions

Molecular docking is a powerful and essential tool in the modern drug discovery pipeline for quinoline-based compounds. [10]A well-designed comparative study, grounded in rigorous protocol validation and careful analysis, can significantly accelerate the identification of promising lead candidates. [9]The in silico findings, such as those presented in the case study, provide clear, actionable hypotheses about structure-activity relationships that can guide synthetic chemistry efforts.

However, it is crucial to remember that docking is a predictive tool. The ultimate confirmation of a compound's activity must come from experimental validation, such as in vitro enzyme inhibition assays and cell-based cytotoxicity studies. [11][12][13]Future work should always aim to correlate docking scores with experimental IC50 values to build more robust and predictive computational models. [4]

References

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • BenchChem (2025). Comparative Docking Analyses of Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals. BenchChem.
  • Daoui, O., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. Available at: [Link]

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Al-Ostath, A. I. H., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi Headway of Journals for Pharmaceutical and Applied Sciences.
  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Available at: [Link]

  • Elmernissi, R., et al. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Biointerface Research in Applied Chemistry.
  • Taddesse, A. M., et al. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines.
  • Banpure, S. G., et al. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives.
  • Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem (2025). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. BenchChem.
  • Sharma, P., & Singh, R. (2022). Basics, types and applications of molecular docking: A review. Journal of Applied Pharmaceutical Sciences and Research.
  • Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Semantic Scholar. Available at: [Link]

  • Fathi, H., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Inorganic and Nano-Metal Chemistry.
  • Arafa, R. K., et al. (2025). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • Kakkar, S., & Kumar, S. (2016). A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. Journal of Biomolecular Structure and Dynamics.
  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate. Available at: [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

  • Ghorbani, M., et al. (2023). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports. Available at: [Link]

  • Daoui, O., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2022). The structures and binding mode analysis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences.
  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.

Sources

A Comparative Guide to the Efficacy of 2-Substituted Quinoline-4-Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 2-substituted quinoline-4-carboxylic acid analogs, focusing on their efficacy as inhibitors of human dihydroorotate dehydrogenase (hDHODH). The content herein is synthesized from recent studies to illuminate the structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications of this promising class of compounds in oncology.

Introduction: Targeting Pyrimidine Biosynthesis in Cancer

Rapidly proliferating cells, a hallmark of cancer, have a heightened demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a critical metabolic route for meeting this demand, making its key enzymes attractive targets for anticancer drug development. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to pyrimidine depletion and subsequent cell cycle arrest, particularly impacting cancer cells.[1][2]

The quinoline-4-carboxylic acid scaffold has emerged as a key pharmacophore for potent DHODH inhibitors.[1][3] The strategic substitution at various positions of the quinoline ring significantly influences the inhibitory activity of these compounds. This guide focuses on the impact of modifications at the 2-position, providing a comparative analysis of their efficacy.

Mechanism of Action: How Quinoline-4-Carboxylic Acids Inhibit DHODH

Quinoline-4-carboxylic acid derivatives primarily exert their anticancer effects by inhibiting human dihydroorotate dehydrogenase (hDHODH).[2] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a salt bridge with a key arginine residue (R136) within the enzyme's binding pocket.[2] The substituent at the C-2 position plays a significant role in the compound's potency, with bulky, hydrophobic groups often being favored for stronger inhibition.[4] By blocking DHODH, these compounds halt the synthesis of pyrimidines, leading to cell growth arrest.[2]

DHODH_Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Multiple Steps DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidines->DNA & RNA Synthesis Cancer Cell Proliferation Cancer Cell Proliferation DNA & RNA Synthesis->Cancer Cell Proliferation Quinoline-4-Carboxylic Acid Analog Quinoline-4-Carboxylic Acid Analog DHODH DHODH Quinoline-4-Carboxylic Acid Analog->DHODH Inhibits

Caption: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Analogs.

Comparative Efficacy of 2-Substituted Quinoline-4-Carboxylic Acid Analogs

The following table summarizes the in vitro biological activity of a selection of 2-substituted quinoline-4-carboxylic acid analogs as hDHODH inhibitors and their cytotoxic activity against the HCT-116 human colon cancer cell line.

Compound IDR1 Substituent (at C-2)R2 SubstituenthDHODH IC50 (nM)HCT-116 IC50 (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35[5][6]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17[5][6]
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl6-F, 3-CH37.30 ± 0.00310.679 ± 0.19[6]

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the structure-activity relationship of this class of compounds:

  • The C-4 Carboxylic Acid: This group is essential for activity, anchoring the molecule in the DHODH binding site.[4]

  • The C-2 Substituent: Bulky and hydrophobic substituents at this position are necessary for potent inhibition.[4] The nature of the aryl group at C-2 significantly impacts potency.

  • Substitution on the Benzo Ring: Halogen substitutions at the C-6 position, such as fluorine and chlorine, are well-tolerated and can modulate the compound's properties.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of DHODH.

  • Enzyme and Substrate Preparation: Recombinant human DHODH is utilized. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.

  • Reaction Mixture: The assay is conducted in a 96-well plate format. Each well contains the DHODH enzyme, the test compound at varying concentrations, and necessary cofactors in a buffered solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of dihydroorotate.

  • Measurement: The reduction of decylubiquinone is coupled to the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Analysis: The reaction rate in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Substrate Prepare hDHODH Enzyme and Substrates Reaction_Setup Set up Reaction Mixture in 96-well Plate Enzyme_Substrate->Reaction_Setup Test_Compounds Prepare Serial Dilutions of Test Compounds Test_Compounds->Reaction_Setup Initiation Initiate Reaction with Dihydroorotate Reaction_Setup->Initiation Measurement Monitor Absorbance Change Over Time Initiation->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition IC50_Calculation Calculate IC50 from Dose-Response Curve Determine_Inhibition->IC50_Calculation

Caption: Workflow for the DHODH Inhibition Assay.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow metabolically active cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

A common synthetic route for 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.

  • Reaction Setup: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are combined in a suitable solvent, typically ethanol.

  • Heating: The reaction mixture is heated to reflux for several hours.

  • Workup: The product precipitates upon cooling and can be isolated by filtration and purified through recrystallization.

Doebner_Reaction Aniline Aniline Reactants Aniline->Reactants Benzaldehyde_Derivative Benzaldehyde_Derivative Benzaldehyde_Derivative->Reactants Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Reactants 2-Aryl-quinoline-4-carboxylic_acid 2-Aryl-quinoline-4-carboxylic_acid Reactants->2-Aryl-quinoline-4-carboxylic_acid Doebner Reaction (Ethanol, Reflux)

Caption: General Scheme for the Doebner Reaction.

Conclusion and Future Perspectives

The 2-substituted quinoline-4-carboxylic acid scaffold represents a highly promising class of DHODH inhibitors with significant potential for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of the C-2 substituent in achieving high potency. Further optimization of this scaffold, focusing on enhancing pharmacokinetic properties and exploring novel substitutions, could lead to the discovery of next-generation DHODH inhibitors with improved therapeutic profiles.

References

  • Wang, J., Diao, Y., Zhu, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 853-858. [Link]

  • Patel, D., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 84, 343-353. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]

  • Wang, J., Diao, Y., Zhu, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935598. [Link]

  • Jiang, N., et al. (2022). SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. Frontiers in Chemistry, 10, 935598. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935598. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935598. [Link]

  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 913-919. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]

  • Song, J., et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Archiv der Pharmazie. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory environment. For specialized compounds like 2,4-Dimethylquinoline-7-carboxylic acid, a derivative of quinoline, this process demands a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile: The "Why" Behind the Protocol

  • Quinoline Core: The parent compound, quinoline, is classified as toxic, potentially carcinogenic, and harmful to aquatic life with long-lasting effects[1][2]. Its derivatives must be handled with the assumption of similar hazards.

  • Carboxylic Acid Group: This functional group imparts acidic properties. While it is an organic acid, it can still be corrosive and requires careful segregation from bases and other incompatible materials[3][4].

  • Dimethyl Substituents: Based on data for similar dimethylquinoline compounds, this substance should be considered an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5][6][7][8].

Therefore, this compound must be managed as a hazardous chemical waste throughout its lifecycle.

The Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9]. These regulations provide a "cradle-to-grave" framework for hazardous waste management. Key aspects include:

  • Identification: Wastes are classified as hazardous if they are specifically "listed" by the EPA or if they exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)[9][10]. Due to its quinoline structure and irritant properties, this compound falls under the umbrella of chemical waste requiring special disposal.

  • Generator Responsibility: The laboratory that creates the waste is responsible for its safe handling and disposal, including proper labeling, storage, and documentation[9].

Researchers must consult their institution's Environmental Health & Safety (EHS) office, which translates these federal and state regulations into actionable laboratory policies[3][11][12][13][14].

Core Principles of On-Site Waste Management

Proper disposal begins the moment a chemical is deemed "waste." Adherence to the following principles ensures safety and compliance within the laboratory.

Waste Segregation: The Foundation of Safety

Never mix incompatible wastes[3][12]. Doing so can cause violent reactions, release of toxic gases, or fires. This compound, as an organic acid, must be segregated from other chemical classes.

Material Class Segregate From this compound? Reason for Segregation
Bases (e.g., Sodium Hydroxide) YesStrong exothermic (heat-generating) neutralization reaction.
Strong Oxidizing Agents (e.g., Peroxides, Perchlorates) YesPotential for violent, explosive reactions[2][15].
Aqueous Waste Yes (unless specified by EHS)The compound has low water solubility[6][16]. Mixing can create complex, difficult-to-treat waste streams.
Halogenated Solvents No (Typically compatible)Generally compatible, but always check institutional guidelines.
Non-Halogenated Solvents No (Typically compatible)Generally compatible, but always check institutional guidelines.
Container Management: Containment and Communication

Proper containment is critical to prevent spills and exposures.

  • Use a Compatible Container: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound. Often, the original manufacturer's bottle is a suitable choice after being triple-rinsed if empty, or a designated container provided by your EHS office[3][11][12].

  • Keep Containers Closed: Waste containers must be sealed at all times except when adding waste. Do not leave funnels in the container opening[11][12][13][14].

  • Provide Secondary Containment: All liquid hazardous waste must be stored in a secondary container (like a plastic tub) to contain any potential leaks or spills[12][14].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing this compound waste from generation to pickup.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure proper PPE is worn.

Protection Type Specification Justification
Eye/Face Protection Chemical safety goggles or face shield[5][7][17].Protects against splashes and eye irritation[5][6].
Hand Protection Nitrile or other chemically resistant gloves[5][7].Prevents skin contact and irritation[5][6].
Body Protection Laboratory coat[5].Protects clothing and skin from contamination.
Waste Accumulation Workflow

This workflow details the process from the point of generation to the final handoff for disposal.

G cluster_0 start Designate 2,4-Dimethylquinoline- 7-carboxylic acid as waste prep_container Select Compatible & Leak-Proof Container start->prep_container label_container Affix 'Hazardous Waste' Label with Chemical Name & Date prep_container->label_container add_waste Add Waste to Container (Wearing full PPE) label_container->add_waste close_container Securely Close Container add_waste->close_container secondary_containment Place in Secondary Containment Segregated from Incompatibles close_container->secondary_containment check_full Is Container Full (or approaching time limit)? secondary_containment->check_full request_pickup Submit Online Waste Pickup Request to EHS check_full->request_pickup Yes store_safely Store Safely in Satellite Accumulation Area check_full->store_safely No end_point Waste Ready for EHS Pickup request_pickup->end_point store_safely->add_waste caption Disposal Workflow for Chemical Waste

Caption: Disposal Workflow for Chemical Waste

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. Use an official EHS-provided hazardous waste tag. The label must include the words "Hazardous Waste," the full chemical name ("this compound," no formulas or abbreviations), and the accumulation start date[11][12][14].

  • Accumulation: Add waste to the container as needed, ensuring it remains closed when not in use. Store the container in a designated "Satellite Accumulation Area" within the lab[11].

  • Request Pickup: Once the container is 90% full, or as you near the institutional time limit for storage (e.g., 9 months), submit a chemical waste pickup request to your EHS department, typically through an online portal[3][11][14].

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spills: For small spills that you are trained and equipped to handle, ensure the area is well-ventilated. Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill[2][18]. Sweep up the absorbent material and place it in a sealed container for disposal as hazardous waste[5][15].

  • Major Spills: If the spill is large, if you feel unwell, or if you are unsure how to proceed, evacuate the area immediately and contact your institution's EHS emergency line[12][13].

Final Disposal Methodology: High-Temperature Incineration

Once collected by EHS, the ultimate fate of this compound is typically a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most appropriate method for this compound is high-temperature incineration[19].

  • Why Incineration? The high temperatures and oxidizing conditions of an industrial incinerator are necessary to break down the stable aromatic quinoline ring structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx)[20].

  • Managing Nitrogen Content: Because this is a nitrogen-containing organic compound, the incineration process must be carefully controlled. The combustion of nitrogen-bearing compounds can lead to the formation of significant NOx pollutants[20][21][22]. Modern incinerators use multi-stage combustion and flue-gas treatment systems (e.g., selective catalytic reduction) to convert NOx into harmless nitrogen gas (N₂) before release[19][22]. Disposing of this waste via an approved plant ensures these environmental controls are in place[5][6][7][15][23].

Never dispose of this chemical down the drain or in the regular trash[1][12][13]. This is strictly prohibited as it can harm aquatic ecosystems and interfere with wastewater treatment processes.

By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health, Safety & Sustainability. Retrieved from [Link]

  • Oppelt, E. T. (1987). Incineration of hazardous waste. A critical review. Journal of the Air Pollution Control Association, 37(5), 558–586. Sourced from National Center for Biotechnology Information. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18). Sourced from ScholarWorks at University of Montana. Retrieved from [Link]

  • Safety Data Sheet: Quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18), 9903-9912. Sourced from SciSpace. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Material Safety Data Sheet: Quinoline for Synthesis. (n.d.). Techno PharmChem. Retrieved from [https://www.technopharmchem.com/msds/QUINOLINE FOR SYNTHESIS.pdf]([Link] FOR SYNTHESIS.pdf)

  • 2,3-Dimethylquinoline-7-carboxylic acid. (2026, January 3). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: 2,4-Dimethylquinoline. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • Chen, L., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Catalysts, 12(10), 1109. Retrieved from [Link]

  • Safety Data Sheet: 2,6-Dimethylquinoline. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. Gas Waerme Int., 37(3). Sourced from OSTI.GOV. Retrieved from [Link]

  • Kumar, A., et al. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 133-142. Retrieved from [Link]

  • 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

  • 2,4-Dimethylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Hazardous Waste. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Quinoline - SYNTHESIS AND REACTION. (2022, December 31). It's chemistry time [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 21(35), 7069-7086. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US Environmental Protection Agency. Retrieved from [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

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Personal protective equipment for handling 2,4-Dimethylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2,4-Dimethylquinoline-7-carboxylic acid

This guide provides essential, field-proven safety protocols for handling this compound. Designed for researchers and drug development professionals, this document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. The causality behind each recommendation is explained to ensure a deep, functional understanding of the required safety measures.

Immediate Safety Briefing: Hazard Profile & Core Precautions

Assumed Hazard Profile: Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Causes skin irritation[1][2][3][4][5].

  • Eye Irritation: Causes serious eye irritation[1][2][3][4][5].

  • Respiratory Irritation: May cause respiratory irritation, particularly in powdered form[1][2][3][4][5].

  • Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life with long-lasting effects[6][7][8][9][10][11].

Core Directive: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standard Purpose & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374Provides a direct barrier against skin contact. Always inspect gloves for tears or punctures before use[6][7].
Eye & Face Protection Safety goggles with side-shields or a full-face shieldOSHA 29 CFR 1910.133 or EN 166Protects eyes from accidental splashes or contact with airborne powder. A face shield is recommended when handling larger quantities[6][7][12].
Body Protection Laboratory coat (long-sleeved)---Protects skin and personal clothing from contamination[7].
Respiratory Protection N95-rated (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridgesNIOSH or EN 149Mandatory when handling the solid powder to prevent inhalation of dust particles. Use may be task-dependent when handling solutions in a fume hood[13][14].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Preparation & Pre-Handling
  • Designated Area: All work with this compound must be performed in a designated area, preferably a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • PPE Donning: Before entering the designated handling area, correctly don all required PPE as outlined in the table above.

Handling the Compound
  • Weighing (Solid Form):

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat to prevent cross-contamination.

    • Handle with care to minimize the generation of airborne dust.

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly to prevent splashing.

    • If the solvent is volatile, ensure adequate ventilation within the fume hood.

Post-Handling & Decontamination
  • PPE Doffing: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

  • Surface Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

Below is a visual representation of the handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Fume Hood prep2 Check Emergency Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handling1 Weigh Solid in Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 post1 Doff PPE handling2->post1 post2 Decontaminate Surfaces post1->post2

Caption: Experimental Workflow for Handling this compound.

Disposal Plan: Compliant Waste Management

Proper disposal is critical to ensure personnel safety and environmental compliance.

Core Principle: Do not pour any waste containing this compound down the drain[15].

Waste Segregation & Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Final Disposal
  • All waste must be disposed of as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a certified waste disposal company[8].

The following diagram illustrates the waste disposal pathway.

cluster_waste Waste Generation cluster_containers Segregated Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps Contaminated Sharps sharps_container Sharps Container sharps->sharps_container ehs Consult EHS Office solid_container->ehs liquid_container->ehs sharps_container->ehs certified_disposal Certified Hazardous Waste Disposal ehs->certified_disposal

Caption: Waste Disposal Workflow for this compound.

By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • Safe Disposal of 2-Quinolinamine, 8-ethyl-: A Procedural Guide - Benchchem.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Quinoline - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem - NIH.
  • SAFETY D
  • SAFETY D
  • CID 83527407 - AK Scientific, Inc.
  • SAFETY D
  • SAFETY D
  • SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.